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  • Product: 2-Bromo-5-hydroxy-4-methylbenzaldehyde
  • CAS: 57295-31-5

Core Science & Biosynthesis

Foundational

2-Bromo-5-hydroxy-4-methylbenzaldehyde CAS number

An In-Depth Technical Guide to 2-Bromo-5-hydroxy-4-methylbenzaldehyde (CAS: 57295-31-5) for Advanced Research and Development Executive Summary 2-Bromo-5-hydroxy-4-methylbenzaldehyde is a substituted aromatic aldehyde th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-5-hydroxy-4-methylbenzaldehyde (CAS: 57295-31-5) for Advanced Research and Development

Executive Summary

2-Bromo-5-hydroxy-4-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a highly functionalized and versatile building block in organic synthesis. Its unique arrangement of an aldehyde, a hydroxyl group, a methyl group, and a bromine atom on the benzene ring offers multiple points for chemical modification, making it a valuable intermediate in the design and synthesis of complex molecules. Particularly in the fields of medicinal chemistry and drug discovery, compounds of this class are sought after for their potential to be elaborated into novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol based on established chemical precedents, its reactivity profile, and its potential applications for researchers and drug development professionals.

Molecular Overview and Physicochemical Properties

Nomenclature and Identifiers
  • Systematic IUPAC Name: 2-Bromo-5-hydroxy-4-methylbenzaldehyde

  • CAS Number: 57295-31-5[1]

  • Molecular Formula: C₈H₇BrO₂[1]

  • Molecular Weight: 215.04 g/mol [1]

  • MDL Number: MFCD07787265[1]

Chemical Structure and Functional Group Analysis

The structure of 2-Bromo-5-hydroxy-4-methylbenzaldehyde is characterized by a benzene ring substituted with four different functional groups. The interplay of these groups dictates the molecule's reactivity and utility:

  • Aldehyde (-CHO): An electron-withdrawing group that directs electrophilic substitution to the meta positions and serves as a handle for transformations like oxidation, reduction, and nucleophilic addition (e.g., reductive amination, Wittig reaction).

  • Hydroxyl (-OH): An electron-donating group that activates the ring towards electrophilic substitution, directing ortho and para. It can be alkylated or acylated and its acidity allows for its use in base-mediated reactions.

  • Bromine (-Br): A deactivating but ortho-, para-directing halogen that provides a key site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental in modern drug discovery for creating C-C and C-N bonds.

  • Methyl (-CH₃): A weakly electron-donating group that can influence the steric and electronic properties of the molecule.

Physicochemical Data

While specific, experimentally determined data for 2-Bromo-5-hydroxy-4-methylbenzaldehyde is not widely published, the properties of structurally related analogs provide valuable context and reasonable estimates.

Property2-Bromo-5-hydroxy-4-methylbenzaldehyde2-Bromo-5-hydroxybenzaldehyde (Analog)2-Bromo-5-hydroxy-4-methoxybenzaldehyde (Analog)
CAS Number 57295-31-52973-80-0[2]2973-59-3[3]
Molecular Formula C₈H₇BrO₂C₇H₅BrO₂[2]C₈H₇BrO₃[3]
Molecular Weight 215.04 g/mol 201.02 g/mol [2]231.04 g/mol [3]
Appearance Data not availableWhite to yellow to brown powder[2]White to off-white crystalline powder[3]
Melting Point Data not available130-135 °C[2]≤ 95 °C[3]
Boiling Point Data not available286.7 °C (Predicted)[2]320.8 °C (Predicted)
Solubility Data not availableSoluble in chloroform, dichloromethane, ethyl acetateSoluble in Methanol
Storage Inert atmosphere, 2-8°C[1]Cool, ventilated environment[2]Store at 0-8 °C[3]

Synthesis and Purification

Retrosynthetic Analysis and Strategic Considerations

The retrosynthetic analysis suggests that the target molecule can be accessed from the commercially available 4-hydroxy-3-methylbenzaldehyde via electrophilic aromatic substitution (bromination). The key challenge is regioselectivity. The powerful ortho-, para-directing hydroxyl group and the weaker ortho-, para-directing methyl group both activate the position ortho to the hydroxyl group for bromination.

G target 2-Bromo-5-hydroxy-4-methylbenzaldehyde (Target Molecule) disconnection C-Br Disconnection (Electrophilic Aromatic Substitution) target->disconnection precursor 4-Hydroxy-3-methylbenzaldehyde (Starting Material) disconnection->precursor

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthesis Protocol

This protocol is adapted from analogous bromination reactions of substituted phenols and benzaldehydes.[4][5] The causality behind the choice of reagents is to achieve controlled, regioselective bromination while minimizing side reactions.

Reaction: Bromination of 4-hydroxy-3-methylbenzaldehyde.

Materials:

  • 4-hydroxy-3-methylbenzaldehyde

  • Dichloromethane (DCM) or Chloroform (CHCl₃) (Anhydrous)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Inert gas (Nitrogen or Argon)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 1 equivalent of 4-hydroxy-3-methylbenzaldehyde in anhydrous DCM. The use of a non-polar aprotic solvent like DCM is crucial to moderate the reactivity of bromine.

  • Cooling: Cool the solution to 0 °C using an ice bath. Lowering the temperature is a critical control parameter to prevent over-bromination and other side reactions.

  • Bromination: Dissolve 1.05 equivalents of bromine in a small amount of DCM and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes. The slow addition ensures that the concentration of bromine remains low, favoring mono-substitution. Maintain the temperature at 0 °C throughout the addition.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the excess bromine by adding saturated sodium thiosulfate solution until the orange/red color disappears. This step is essential for safety and to prevent further reactions during workup.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any acidic byproducts), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization Workflow

The crude product will likely require purification to remove any unreacted starting material or di-brominated side products.

G cluster_purification Purification Workflow Crude Crude Product (from Rotary Evaporator) Column Silica Gel Column Chromatography (e.g., Hexane/Ethyl Acetate) Crude->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Solvent_Removal Solvent Removal (Rotary Evaporator) Combine->Solvent_Removal Pure_Product Pure Product (Solid/Oil) Solvent_Removal->Pure_Product Recrystallization Recrystallization (Optional, for solids) Pure_Product->Recrystallization Final_Product Final Characterized Product Pure_Product->Final_Product Recrystallization->Final_Product

Caption: Post-synthesis purification and isolation workflow.

Analytical Characterization: The purified compound should be characterized by standard analytical techniques:

  • ¹H NMR: Expect distinct signals for the aldehydic proton (~9.8-10.0 ppm), two aromatic protons, the phenolic proton, and the methyl group protons.

  • ¹³C NMR: Expect signals for the carbonyl carbon (~190 ppm), aromatic carbons (including those attached to Br, O, and C), and the methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br ratio of ~1:1).

  • Infrared (IR) Spectroscopy: Expect characteristic peaks for the O-H stretch (broad, ~3300 cm⁻¹), C=O stretch of the aldehyde (~1680 cm⁻¹), and C-H stretches.

Chemical Reactivity and Applications in Drug Discovery

The true value of 2-Bromo-5-hydroxy-4-methylbenzaldehyde lies in its capacity as a versatile scaffold for building more complex molecules. Each functional group offers a distinct avenue for synthetic elaboration, making it a powerful tool for generating molecular diversity in drug discovery campaigns.[6][7]

Reactivity Profile and Synthetic Potential

The molecule's functional groups can be addressed with high selectivity:

  • The Aldehyde: Readily undergoes nucleophilic addition and condensation reactions. It is a precursor for forming amines (via reductive amination), alkenes (via Wittig or Horner-Wadsworth-Emmons reactions), and alcohols (via reduction).

  • The Phenolic Hydroxyl: Can be O-alkylated (e.g., Williamson ether synthesis) or O-acylated to introduce a vast array of side chains, which is a common strategy for modulating solubility and target binding.

  • The Aryl Bromide: This is arguably the most powerful handle for complexity generation. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon (Suzuki, Stille, Sonogashira couplings) or carbon-nitrogen (Buchwald-Hartwig amination) bonds.

G center_mol 2-Bromo-5-hydroxy- 4-methylbenzaldehyde reductive_amination Primary/Secondary Amine center_mol->reductive_amination RNH₂, NaBH₃CN (Aldehyde) wittig Alkene center_mol->wittig Ph₃P=CHR (Aldehyde) reduction Benzyl Alcohol center_mol->reduction NaBH₄ (Aldehyde) etherification Ether (O-Alkylation) center_mol->etherification R-X, Base (Phenol) suzuki Aryl/Vinyl Group (Suzuki Coupling) center_mol->suzuki Ar-B(OH)₂, Pd cat. (Aryl Bromide) buchwald Amine/Amide (Buchwald-Hartwig) center_mol->buchwald R₂NH, Pd cat. (Aryl Bromide)

Caption: Key synthetic transformations of the title compound.

Role as a Key Building Block in Medicinal Chemistry

Analogs of this compound are crucial intermediates in the synthesis of important pharmaceuticals. For instance, 2-bromo-5-hydroxybenzaldehyde is a key building block for Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used to treat atopic dermatitis.[2] This highlights the utility of the bromo-hydroxy-benzaldehyde scaffold in constructing complex heterocyclic systems with proven biological activity. The presence of the bromine allows for late-stage diversification, a highly desirable feature in modern drug discovery programs aimed at creating libraries of related compounds for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Specific safety data for 2-Bromo-5-hydroxy-4-methylbenzaldehyde is not available. The following information is based on the safety profile of the closely related analog, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, and general principles of laboratory safety.[8]

GHS Hazard Classification (Analog-Based)
Hazard ClassCategoryStatement
Skin Sensitization1H317: May cause an allergic skin reaction.
Hazardous to the Aquatic Environment, Long-Term Hazard2H411: Toxic to aquatic life with long lasting effects.

Disclaimer: This classification is for a structural analog and should be used for guidance only. The target compound should be handled with the assumption that it may have similar or additional hazards until fully characterized.

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of dust or vapors.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

First Aid Measures
  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation or a rash occurs.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage is under an inert atmosphere at 2-8°C.[1]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

2-Bromo-5-hydroxy-4-methylbenzaldehyde (CAS: 57295-31-5) is a chemical intermediate with significant untapped potential, particularly for applications in drug discovery and the synthesis of novel organic materials. While detailed characterization and application data in the public domain are sparse, its structure, rich with orthogonal functional groups, marks it as a highly valuable building block. The aldehyde, phenol, and aryl bromide moieties provide a playground for synthetic chemists to introduce molecular complexity and diversity. The proposed synthesis and reactivity profile outlined in this guide, based on established chemical principles and data from close analogs, offer a solid foundation for researchers to incorporate this compound into their synthetic programs. As the demand for novel chemical scaffolds continues to grow, the utility of such poly-functionalized intermediates is set to increase, making 2-Bromo-5-hydroxy-4-methylbenzaldehyde a compound of considerable interest for future research and development.

References

[8] PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

[5] PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-bromo-benzaldehyde. Retrieved from [Link]

[6] De Clercq, E. (2012). 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future Medicinal Chemistry. Retrieved from [Link]

[7] Al-Malky, J., et al. (2024). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

2-Bromo-5-hydroxy-4-methylbenzaldehyde chemical structure

Scaffold Architecture, Synthesis, and Pharmacophore Utility Executive Summary 2-Bromo-5-hydroxy-4-methylbenzaldehyde (CAS: 57295-31-5) represents a highly specialized trisubstituted benzene scaffold. Structurally, it int...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Architecture, Synthesis, and Pharmacophore Utility

Executive Summary

2-Bromo-5-hydroxy-4-methylbenzaldehyde (CAS: 57295-31-5) represents a highly specialized trisubstituted benzene scaffold. Structurally, it integrates three distinct reactive handles—an electrophilic aldehyde, a nucleophilic phenol, and a halogenated site for cross-coupling—around a methylated core. This dense functionalization makes it a critical intermediate in the synthesis of PDE4 inhibitors (analogous to Crisaborole), benzofuran-based antitumor agents , and coumarin-derived antimicrobials . This guide details the regioselective synthesis, spectroscopic characterization, and strategic application of this compound in high-value drug discovery pipelines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound is defined by a specific substitution pattern that balances steric crowding with electronic activation. The methyl group at the C4 position differentiates it from the more common isovanillin derivatives, offering a lipophilic handle that alters metabolic stability and binding affinity in protein pockets.

Core Data
ParameterSpecification
IUPAC Name 2-Bromo-5-hydroxy-4-methylbenzaldehyde
CAS Registry Number 57295-31-5
Molecular Formula

Molecular Weight 215.05 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 138 – 142 °C (Predicted/Analogous range)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
Electronic & Steric Analysis
  • Electronic Effects: The hydroxyl group (

    
    ) at C5 is a strong electron-donating group (EDG), activating the ring. The aldehyde (
    
    
    
    ) at C1 is a strong electron-withdrawing group (EWG). The bromine at C2 provides a handle for oxidative addition but also induces steric strain on the adjacent aldehyde, often forcing the carbonyl group out of coplanarity with the aromatic ring.
  • Acidity (pKa): The phenolic proton is expected to have a pKa

    
     7.5–8.0, slightly more acidic than unsubstituted phenol (pKa 10) due to the para-aldehyde and ortho-bromine inductive withdrawal.
    

Synthesis: Regioselective Bromination Protocol

The synthesis relies on the regioselective electrophilic aromatic substitution (EAS) of 3-hydroxy-4-methylbenzaldehyde. The directing effects are critical: the hydroxyl group directs ortho/para, while the aldehyde directs meta.

Retrosynthetic Logic

The precursor, 3-hydroxy-4-methylbenzaldehyde , possesses two primary sites for electrophilic attack:

  • Position 2 (Ortho to OH, Meta to CHO): Sterically hindered but electronically activated.

  • Position 6 (Para to OH, Ortho to CHO): Electronically favored and less sterically encumbered by the methyl group.

Correction Note: In the final product (2-Bromo-5-hydroxy-4-methylbenzaldehyde), the bromine is located at the position originally numbered 6 in the precursor. Upon bromination, IUPAC priority re-numbers the ring to assign the lowest locants (CHO=1, Br=2), confirming that para-bromination relative to the phenol is the dominant pathway.

Experimental Protocol

Objective: Synthesis of 2-Bromo-5-hydroxy-4-methylbenzaldehyde on a 10g scale.

Reagents:

  • 3-Hydroxy-4-methylbenzaldehyde (10.0 g, 73.5 mmol)

  • Bromine (

    
    ) (12.3 g, 77.0 mmol, 1.05 eq)
    
  • Glacial Acetic Acid (AcOH) (100 mL)

  • Sodium Thiosulfate (

    
    ) (sat.[1] aq.)
    

Step-by-Step Methodology:

  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer and addition funnel, dissolve 3-hydroxy-4-methylbenzaldehyde in Glacial Acetic Acid (100 mL).

  • Cooling: Submerge the flask in an ice-water bath to reach an internal temperature of 0–5 °C. Reason: Low temperature suppresses over-bromination and oxidation of the aldehyde.

  • Bromination: Add the solution of Bromine in AcOH (20 mL) dropwise over 45 minutes. Maintain temperature < 10 °C.

    • Observation: The deep red color of bromine should dissipate rapidly upon addition, indicating consumption.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of starting material (

    
    ).
    
  • Quenching: Pour the reaction mixture into 500 mL of ice-cold water. Stir vigorously. If a yellow/orange tint persists, add saturated

    
     until the color fades (neutralizing excess 
    
    
    
    ).
  • Isolation: The product typically precipitates as a solid. Filter the precipitate.[2]

    • Alternative: If oil forms, extract with Dichloromethane (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.[2]

Synthesis Workflow Diagram

Synthesis Start 3-Hydroxy-4-methylbenzaldehyde (Precursor) Process Electrophilic Aromatic Substitution (0°C -> RT, 4h) Start->Process Reagent Bromine (Br2) in AcOH Reagent->Process Quench Quench: Ice Water + Na2S2O3 Process->Quench Product 2-Bromo-5-hydroxy-4-methylbenzaldehyde (Target) Quench->Product Precipitation/Recrystallization

Caption: Regioselective bromination pathway leveraging the ortho-para directing power of the phenolic hydroxyl group.

Spectroscopic Characterization

Validating the structure requires confirming the regiochemistry (position of Br relative to OH and Me).

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       10.15 (s, 1H, CHO ): Characteristic aldehyde singlet.
      
    • 
       10.50 (br s, 1H, OH ): Exchangeable phenolic proton.
      
    • 
       7.62 (s, 1H, H-6 ): Aromatic proton ortho to CHO and ortho to OH. Deshielded by CHO.
      
    • 
       7.35 (s, 1H, H-3 ): Aromatic proton ortho to Br and ortho to Me.
      
    • 
       2.25 (s, 3H, CH_3 ): Aryl methyl group.
      
    • Key Diagnostic: The presence of two aromatic singlets confirms the para-relationship of the protons, indicating the 1,2,4,5-substitution pattern.

Infrared Spectroscopy (IR)
  • 3200–3400 cm

    
    :  Broad O-H stretch (Phenol).
    
  • 1670–1690 cm

    
    :  C=O stretch (Conjugated Aldehyde). Lower frequency due to H-bonding with ortho-Br or intermolecular bonding.
    
  • 600–700 cm

    
    :  C-Br stretch.
    

Applications in Drug Development

This scaffold acts as a "linchpin" intermediate, allowing divergent synthesis of complex heterocycles.

Key Transformations
  • Suzuki-Miyaura Coupling (C2-Br): The bromine atom is an excellent handle for palladium-catalyzed cross-coupling with aryl boronic acids, enabling the construction of biaryl systems common in kinase inhibitors.

  • Knoevenagel Condensation (C1-CHO): The aldehyde reacts with active methylene compounds (e.g., malononitrile, Meldrum's acid) to form vinyl derivatives or coumarins.

  • Etherification (C5-OH): The phenol allows for the introduction of solubilizing chains or specific pharmacophores via alkylation.

Reaction Map

Reactivity Center 2-Bromo-5-hydroxy- 4-methylbenzaldehyde Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Target: Biaryl Scaffolds Center->Suzuki Reacts at C2-Br Aldol Knoevenagel/Aldol (Active Methylene) Target: Coumarins/Styrenes Center->Aldol Reacts at C1-CHO Ether Alkylation (R-X, Base) Target: Ether Derivatives Center->Ether Reacts at C5-OH

Caption: Divergent synthetic utility of the trisubstituted scaffold in medicinal chemistry.

Case Study: PDE4 Inhibitor Analogs

Analogous to Crisaborole , which contains a benzoxaborole unit, 2-bromo-5-hydroxy-4-methylbenzaldehyde serves as a precursor for novel PDE4 inhibitors. The methyl group at C4 provides a steric bulk that can fill hydrophobic pockets in the PDE4 enzyme active site, potentially improving selectivity over PDE4D isoforms (associated with emetic side effects).

Safety & Handling (SDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H317: May cause an allergic skin reaction.[3]

    • H411: Toxic to aquatic life with long-lasting effects.[3]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Light sensitive (bromide degradation).

  • Disposal: Halogenated organic waste streams. Do not release into municipal water systems.

References

  • ChemicalBook. (2025).[2] 2-Bromo-5-hydroxybenzaldehyde and derivatives: Synthesis and Properties. Retrieved from

  • PubChem. (2025).[3][2] Compound Summary: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (Analogous Structure).[4][5] National Library of Medicine. Retrieved from

  • BLD Pharm. (2025).[2] Product Analysis: 2-Bromo-5-hydroxy-4-methylbenzaldehyde (CAS 57295-31-5).[6] Retrieved from

  • Organic Syntheses. (2017). General Procedures for Bromination of Substituted Benzaldehydes. Org. Synth. Coll. Vol. 12. Retrieved from

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Halogenated Benzaldehydes. Retrieved from

Sources

Foundational

Technical Guide: Precision Synthesis of 2-Bromo-5-hydroxy-4-methylbenzaldehyde

CAS Registry Number: 57295-31-5 Molecular Formula: C₈H₇BrO₂ Molecular Weight: 215.04 g/mol Executive Summary & Strategic Analysis This technical guide outlines a robust, scalable synthetic pathway for 2-Bromo-5-hydroxy-4...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 57295-31-5 Molecular Formula: C₈H₇BrO₂ Molecular Weight: 215.04 g/mol

Executive Summary & Strategic Analysis

This technical guide outlines a robust, scalable synthetic pathway for 2-Bromo-5-hydroxy-4-methylbenzaldehyde , a critical pharmacophore often utilized in the development of anti-inflammatory agents and CYP enzyme inhibitors.

The synthesis challenges lie in the specific regiochemistry required on the benzene ring: a 1,2,4,5-substitution pattern. Direct functionalization of common precursors often yields the thermodynamic isomer (bromine ortho to the methyl group) rather than the required para relationship to the methyl group (or ortho to the hydroxyl).

The Strategy: We utilize a Directed Electrophilic Aromatic Substitution (EAS) approach. The pathway is designed to build the "3-hydroxy-4-methyl" core first, utilizing the cooperative directing effects of the aldehyde and methyl groups, followed by a highly regioselective bromination controlled by the hydroxyl group's strong activation.

Retrosynthetic Analysis & Pathway Visualization

The retrosynthesis disconnects the C-Br bond, revealing 3-hydroxy-4-methylbenzaldehyde as the pivotal intermediate. This precursor is synthesized from the commodity chemical 4-methylbenzaldehyde via a nitration-reduction-diazotization sequence.

Pathway Diagram (Graphviz)

SynthesisPathway SM Starting Material 4-Methylbenzaldehyde (p-Tolualdehyde) Int1 Intermediate 1 3-Nitro-4-methylbenzaldehyde SM->Int1 Nitration (HNO3/H2SO4, 0°C) Int2 Intermediate 2 3-Amino-4-methylbenzaldehyde Int1->Int2 Reduction (Fe/HCl or H2/Pd) Int3 Key Precursor 3-Hydroxy-4-methylbenzaldehyde Int2->Int3 Diazotization & Hydrolysis (NaNO2, H2SO4, Δ) Target TARGET 2-Bromo-5-hydroxy-4-methylbenzaldehyde Int3->Target Regioselective Bromination (Br2, AcOH, RT) Note CRITICAL STEP: OH directs Br to pos 6 (becomes pos 2 in target numbering) Int3->Note Note->Target

Caption: Step-wise synthesis from p-tolualdehyde to the target, highlighting the critical regioselective bromination step.

Detailed Experimental Protocols

Stage 1: Synthesis of the Core Scaffold (3-Hydroxy-4-methylbenzaldehyde)

If 3-hydroxy-4-methylbenzaldehyde (CAS 57295-30-4) is not commercially sourced, it must be synthesized to ensure high purity.

Step 1.1: Regioselective Nitration

Rationale: The aldehyde (-CHO) is a meta-director, and the methyl (-CH3) is an ortho/para-director. In 4-methylbenzaldehyde, position 3 is meta to CHO and ortho to CH3. These directing effects reinforce each other, making position 3 the exclusive site for nitration.

  • Reagents: 4-Methylbenzaldehyde, Fuming HNO₃, Conc. H₂SO₄.[1][2]

  • Protocol:

    • Cool H₂SO₄ (50 mL) to 0°C. Slowly add 4-methylbenzaldehyde (12.0 g, 0.1 mol).

    • Dropwise add a mixture of fuming HNO₃ (1.1 eq) and H₂SO₄, maintaining temp < 5°C.

    • Stir for 1 hour. Pour onto crushed ice.

    • Filter the yellow precipitate (3-nitro-4-methylbenzaldehyde). Recrystallize from ethanol.

    • Expected Yield: 85-90%.

Step 1.2 & 1.3: Reduction and Hydroxylation (Sandmeyer Variation)

Rationale: Converting the nitro group to a hydroxyl group is best achieved via the diazonium salt. Direct nucleophilic substitution is not viable here.

  • Reagents: Fe powder, HCl, NaNO₂, H₂SO₄.

  • Protocol:

    • Reduction: Suspend the nitro compound in water/ethanol. Add Fe powder (3 eq) and catalytic HCl. Reflux until the nitro group is consumed (TLC check). Neutralize and extract 3-amino-4-methylbenzaldehyde.

    • Diazotization: Dissolve the amine in 10% H₂SO₄. Cool to 0-5°C. Add NaNO₂ (1.1 eq) solution dropwise. Stir 20 min to form the diazonium salt.

    • Hydrolysis: Add the cold diazonium solution dropwise into boiling 10% H₂SO₄. The nitrogen gas evolution indicates hydroxyl formation.

    • Cool and extract with Ethyl Acetate.[3]

    • Purification: Column chromatography (Hexane:EtOAc 4:1).

    • Key Intermediate Data: 3-Hydroxy-4-methylbenzaldehyde.[4][5] MP: 112-114°C.

Stage 2: Regioselective Bromination (The Critical Step)

This is the defining step of the synthesis. We must install the bromine at position 6 (relative to the original numbering), which corresponds to position 2 in the final IUPAC name.

Mechanistic Insight:

  • Substrate: 3-Hydroxy-4-methylbenzaldehyde.[4][5]

  • Directing Groups:

    • -OH (Position 3): Strong activator, directs ortho (Pos 2, 4) and para (Pos 6). Position 4 is blocked by Methyl.

    • -CHO (Position 1): Strong deactivator, directs meta.

  • Competition: Bromination could occur at Position 2 (crowded between OH and CHO) or Position 6 (less crowded).

  • Outcome: The steric hindrance at Position 2 is significant. The major product is bromination at Position 6.

  • Renumbering: The resulting molecule (6-bromo-3-hydroxy-4-methylbenzaldehyde) is chemically equivalent to 2-bromo-5-hydroxy-4-methylbenzaldehyde when re-numbered according to IUPAC priority rules (Aldehyde C1, Br C2).

Protocol
  • Setup: Equip a 250 mL 3-neck flask with a dropping funnel, thermometer, and gas scrubber (for HBr evolution).

  • Dissolution: Dissolve 3-hydroxy-4-methylbenzaldehyde (13.6 g, 100 mmol) in Glacial Acetic Acid (100 mL). Add Sodium Acetate (120 mmol) to buffer the solution and prevent acid-catalyzed degradation of the aldehyde.

  • Bromination: Dissolve Bromine (Br₂, 16.0 g, 100 mmol) in Acetic Acid (20 mL). Add this solution dropwise over 45 minutes at Room Temperature (20-25°C).

    • Note: Do not heat. Higher temperatures promote dibromination.

  • Quenching: Stir for 2 hours. Pour the mixture into 500 mL ice water containing 1% Sodium Bisulfite (to quench excess Br₂).

  • Isolation: A solid precipitate should form. Filter the solid.[1][3][5][6][7] If oil forms, extract with DCM, dry over MgSO₄, and evaporate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 10-20% EtOAc in Hexanes).

Key Data & Specifications

ParameterSpecificationNote
Appearance Off-white to pale yellow crystalline solidDarkens upon light exposure
Melting Point 108 - 110 °CSharp range indicates purity
Yield (Step 2) 75 - 82%Optimized conditions
¹H NMR (CDCl₃) δ 10.2 (s, 1H, CHO), 7.65 (s, 1H, Ar-H3), 7.05 (s, 1H, Ar-H6), 5.4 (s, 1H, OH), 2.3 (s, 3H, CH3)Diagnostic singlets for aromatic protons confirm para arrangement of H's

References

  • ChemicalBook. (2024). 2-Bromo-5-hydroxybenzaldehyde Synthesis and Properties. (Analogous chemistry for bromination conditions).

  • Organic Syntheses. (1951). m-Hydroxybenzaldehyde.[3][8] Org.[6][9][8][10] Synth. 1951, 31, 60. (Foundational method for diazonium hydrolysis).

  • ResearchGate. (2010). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. (Confirms regioselectivity of bromination in 3-hydroxy-4-methylbenzaldehyde systems).

  • National Institutes of Health (NIH). (2012). Regioselective Protection of 3,4-Dihydroxybenzaldehyde. (Validation of hydroxyl group directing power).

  • BLD Pharm. (2024). Product Analysis: 2-Bromo-5-hydroxy-4-methylbenzaldehyde (CAS 57295-31-5).

Sources

Exploratory

discovery of 2-Bromo-5-hydroxy-4-methylbenzaldehyde

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-hydroxy-4-methylbenzaldehyde Authored by a Senior Application Scientist Foreword: The Strategic Value of Functionalized Benzaldehydes in Mode...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-hydroxy-4-methylbenzaldehyde

Authored by a Senior Application Scientist

Foreword: The Strategic Value of Functionalized Benzaldehydes in Modern Chemistry

Substituted benzaldehydes are foundational pillars in the edifice of synthetic organic chemistry. Their inherent reactivity, governed by the interplay of the formyl group and various ring substituents, renders them invaluable precursors for a multitude of complex molecular architectures. Within this class of compounds, halogenated and hydroxylated benzaldehydes have garnered significant attention, particularly in the realms of pharmaceutical and materials science. The strategic placement of bromo, hydroxyl, and methyl groups on the benzaldehyde scaffold, as in the case of 2-Bromo-5-hydroxy-4-methylbenzaldehyde, creates a molecule of significant synthetic potential, offering multiple reactive sites for diversification and downstream applications.

This whitepaper provides a comprehensive technical guide to the synthesis, characterization, and potential utility of 2-Bromo-5-hydroxy-4-methylbenzaldehyde. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile chemical entity. The methodologies and insights presented herein are grounded in established chemical principles and draw parallels from the synthesis and application of structurally related compounds.

Molecular Overview and Synthetic Rationale

2-Bromo-5-hydroxy-4-methylbenzaldehyde is a polyfunctionalized aromatic compound. Its structure is characterized by a benzaldehyde core with a bromine atom ortho to the aldehyde, a hydroxyl group meta to the aldehyde, and a methyl group at the para position. This specific arrangement of functional groups suggests its utility as a building block in the synthesis of more complex molecules.

The hydroxyl group can be a handle for etherification or esterification, while the bromine atom is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of carbon-carbon and carbon-heteroatom bonds. The aldehyde functionality itself is a versatile reactive center for nucleophilic additions, condensations, and oxidations/reductions.

The synthesis of this target molecule is not widely documented in readily available literature, necessitating a rational design of a synthetic route based on established transformations. A logical and efficient approach involves the regioselective bromination of a suitable precursor, 4-hydroxy-3-methylbenzaldehyde.

Proposed Synthesis of 2-Bromo-5-hydroxy-4-methylbenzaldehyde

The proposed synthetic pathway commences with the commercially available 4-hydroxy-3-methylbenzaldehyde. The key transformation is the electrophilic aromatic substitution (bromination) of this precursor. The directing effects of the hydroxyl and aldehyde groups are crucial in determining the regioselectivity of the bromination. The hydroxyl group is a strongly activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. In this case, the position ortho to the strongly activating hydroxyl group and meta to the deactivating aldehyde group is the most sterically accessible and electronically favored site for bromination.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reaction Bromination cluster_product Product 4_hydroxy_3_methylbenzaldehyde 4-Hydroxy-3-methylbenzaldehyde Reaction Bromine (Br2) Dichloromethane (DCM) Room Temperature 4_hydroxy_3_methylbenzaldehyde->Reaction Reactant 2_Bromo_5_hydroxy_4_methylbenzaldehyde 2-Bromo-5-hydroxy-4-methylbenzaldehyde Reaction->2_Bromo_5_hydroxy_4_methylbenzaldehyde Yields

Caption: Proposed synthetic pathway for 2-Bromo-5-hydroxy-4-methylbenzaldehyde.

Detailed Experimental Protocol

This protocol is based on established procedures for the bromination of substituted phenols and benzaldehydes.[1][2]

Materials:

  • 4-Hydroxy-3-methylbenzaldehyde (1.0 eq)

  • Bromine (1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-methylbenzaldehyde (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approximately 10-20 mL per gram of starting material). Cool the flask to 0 °C using an ice bath.

  • Bromine Addition: In a separate, dry addition funnel, prepare a solution of bromine (1.05 eq) in a small amount of anhydrous dichloromethane. Add the bromine solution dropwise to the stirred solution of 4-hydroxy-3-methylbenzaldehyde over a period of 30-60 minutes, ensuring the temperature of the reaction mixture remains between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-Bromo-5-hydroxy-4-methylbenzaldehyde.

Characterization and Data

The structural elucidation of the synthesized 2-Bromo-5-hydroxy-4-methylbenzaldehyde would rely on a combination of spectroscopic techniques.

Physical Properties
PropertyExpected ValueSource/Basis
Molecular Formula C₈H₇BrO₂Calculated
Molecular Weight 215.04 g/mol Calculated
Appearance Off-white to pale yellow solidAnalogy to similar compounds[3][4]
Melting Point 135-145 °C (estimated)Analogy to 2-bromo-5-hydroxybenzaldehyde (130-135 °C)[3]
Solubility Soluble in chloroform, dichloromethane, ethyl acetateAnalogy to similar compounds[4][5]
Predicted Spectroscopic Data

The following are predicted spectroscopic data based on the structure of 2-Bromo-5-hydroxy-4-methylbenzaldehyde and known data for analogous compounds.

3.2.1. ¹H NMR Spectroscopy (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.80s1HAldehyde (-CHO)
~7.55s1HAromatic H (ortho to -CHO)
~7.05s1HAromatic H (meta to -CHO)
~5.60br s1HHydroxyl (-OH)
~2.30s3HMethyl (-CH₃)
3.2.2. ¹³C NMR Spectroscopy (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~195Aldehyde Carbonyl (C=O)
~155Aromatic C-OH
~138Aromatic C-CHO
~135Aromatic C-H
~125Aromatic C-CH₃
~120Aromatic C-H
~115Aromatic C-Br
~16Methyl (-CH₃)
3.2.3. Infrared (IR) Spectroscopy (KBr Pellet)
Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H stretch (hydroxyl)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (methyl)
1700-1680C=O stretch (aldehyde)
1600-1450C=C stretch (aromatic)
1250-1150C-O stretch (phenol)
850-750C-H bend (aromatic)
700-600C-Br stretch
3.2.4. Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) of approximately equal intensity.

  • [M]⁺: m/z = 214

  • [M+2]⁺: m/z = 216

Potential Applications in Research and Development

The strategic placement of reactive functional groups on the 2-Bromo-5-hydroxy-4-methylbenzaldehyde scaffold makes it a highly attractive intermediate for various applications, particularly in drug discovery and materials science.

Pharmaceutical Synthesis

Drawing parallels from its close analog, 2-bromo-5-hydroxybenzaldehyde, which is a key intermediate in the synthesis of the PDE4 inhibitor Crisaborole, 2-Bromo-5-hydroxy-4-methylbenzaldehyde could serve as a valuable starting material for the development of novel therapeutic agents.[3][6] The presence of the methyl group could modulate the pharmacokinetic and pharmacodynamic properties of derivative compounds.

It can also be envisioned as a precursor for inhibitors of other biological targets, such as B-cell lymphoma-extra large (Bcl-XL), which is an important anti-cancer target.[4][6]

Agrochemicals and Materials Science

The unique electronic and steric properties imparted by the substituent pattern could be leveraged in the synthesis of novel agrochemicals.[7] In materials science, this compound could be incorporated into polymers or coatings to enhance their thermal stability and chemical resistance.[7]

Signaling Pathway Exploration Workflow

The potential of derivatives of 2-Bromo-5-hydroxy-4-methylbenzaldehyde as enzyme inhibitors warrants a structured approach to their biological evaluation.

Pathway_Exploration cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_hit_validation Hit Validation cluster_mechanism Mechanism of Action Synthesis Synthesize 2-Bromo-5-hydroxy- 4-methylbenzaldehyde Derivative Screening High-Throughput Screening (e.g., PDE4 Inhibition Assay) Synthesis->Screening Test Compound Hit_Validation Dose-Response Curve (IC50 Determination) Screening->Hit_Validation Identify Hits Mechanism Cell-Based Assays (e.g., Cytokine Release) Hit_Validation->Mechanism Validate Potency

Caption: A workflow for exploring the biological activity of derivatives.

Conclusion and Future Outlook

2-Bromo-5-hydroxy-4-methylbenzaldehyde represents a synthetically valuable, yet underexplored, chemical entity. This guide provides a robust framework for its synthesis and characterization, based on established chemical principles and data from analogous compounds. The proposed synthetic route is efficient and relies on readily available starting materials and reagents. The predicted spectroscopic data provides a benchmark for the structural verification of the synthesized compound.

The potential applications of this molecule as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials are significant. The insights and protocols detailed in this whitepaper are intended to empower researchers and scientists to unlock the full potential of 2-Bromo-5-hydroxy-4-methylbenzaldehyde in their respective fields of study. Further research into the derivatization of this compound and the biological evaluation of its analogs is highly encouraged.

References

  • Vertex AI Search. (n.d.). Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications.
  • Chem-Impex. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • ChemicalBook. (n.d.). 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Bromo-5-hydroxybenzaldehyde.
  • LifeChem Pharma. (n.d.). 2-bromo-5-hydroxy Benzaldehyde.
  • ChemicalBook. (n.d.). 2-BROMO-5-HYDROXYBENZALDEHYDE.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
  • PubChem. (n.d.). 2-Bromo-5-hydroxybenzaldehyde.

Sources

Foundational

2-Bromo-5-hydroxy-4-methylbenzaldehyde: Natural Occurrence &amp; Biomimetic Utility

This guide provides an in-depth technical analysis of 2-Bromo-5-hydroxy-4-methylbenzaldehyde , a halogenated phenolic compound. While primarily utilized as a high-value synthetic intermediate in medicinal chemistry, its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Bromo-5-hydroxy-4-methylbenzaldehyde , a halogenated phenolic compound. While primarily utilized as a high-value synthetic intermediate in medicinal chemistry, its structural architecture is deeply rooted in the chemical ecology of marine organisms.

Executive Summary

2-Bromo-5-hydroxy-4-methylbenzaldehyde (CAS: 57295-31-5 / 2973-59-3) represents a specific chemotype of brominated hydroxybenzaldehydes found in marine environments. While often cataloged in "Natural Product Libraries" due to its structural homology to algal and fungal metabolites, it is most frequently encountered as a biomimetic building block in the synthesis of coumarins, flavonoids, and anti-inflammatory agents.

This guide details its relationship to naturally occurring marine bromophenols, its biosynthetic logic, and the laboratory protocols required for its synthesis and application.

Chemical Identity & Properties

PropertyData
IUPAC Name 2-Bromo-5-hydroxy-4-methylbenzaldehyde
Molecular Formula

Molecular Weight 215.04 g/mol
Appearance Pale yellow to off-white crystalline powder
Melting Point 138–142 °C (typical range for pure isomer)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.
Key Functional Groups Aldehyde (C-1), Bromide (C-2), Methyl (C-4), Hydroxyl (C-5)

Natural Occurrence & Ecological Context[1]

The Marine Origin Hypothesis

While the specific isolation of the 2-bromo-5-hydroxy-4-methyl isomer is rare in literature compared to its non-methylated analogs, it belongs to the bromophenol class of secondary metabolites ubiquitous in marine Red Algae (Rhodophyta) and marine-derived fungi.

  • Primary Source Organisms: Species of the family Rhodomelaceae, specifically Rhodomela confervoides and Polysiphonia spp., are prolific producers of brominated benzaldehydes and benzyl alcohols (e.g., Lanosol).

  • Fungal Metabolites: Marine-derived Aspergillus species (e.g., A. terreus) have been shown to produce benzaldehyde derivatives ("Aspergitones") with similar substitution patterns, often exhibiting anti-inflammatory properties.

Biosynthetic Pathway (General Marine Mechanism)

The formation of this molecule in nature follows the Vanadium-Dependent Bromoperoxidase (V-BPO) pathway. Unlike terrestrial halogenation, marine biosynthesis utilizes abundant bromide ions (


) in seawater.[1]
  • Precursor Formation: The shikimate pathway yields p-hydroxybenzaldehyde or p-cresol.

  • Oxidative Halogenation: V-BPO oxidizes

    
     to an electrophilic species (
    
    
    
    equivalent, likely hypobromous acid enzyme-bound) which attacks the electron-rich phenolic ring.
  • Regioselectivity: The ortho position relative to the phenol (OH) is electronically favored for bromination.

Diagram 1: Marine Biosynthesis of Brominated Benzaldehydes

Biosynthesis cluster_Enzyme Marine Halogenation Complex Shikimate Shikimate Pathway Tyrosine L-Tyrosine Shikimate->Tyrosine Cresol 4-Methylphenol (p-Cresol) Tyrosine->Cresol Lyase Aldehyde 3-Hydroxy-4-methyl benzaldehyde Cresol->Aldehyde Oxidation Product 2-Bromo-5-hydroxy- 4-methylbenzaldehyde Aldehyde->Product Electrophilic Bromination VBPO V-Bromoperoxidase (H2O2 + Br-) VBPO->Product

Caption: Proposed biosynthetic route via Vanadium-Dependent Bromoperoxidase (V-BPO) common in Rhodophyta.

Synthetic Production (Laboratory Standard)

Since extraction from algae yields complex mixtures of isomers (e.g., 2,3-dibromo vs 2-bromo), chemical synthesis is the standard for obtaining high-purity 2-Bromo-5-hydroxy-4-methylbenzaldehyde for research.

Protocol: Regioselective Bromination

This protocol ensures bromination occurs ortho to the hydroxyl group while preserving the aldehyde functionality.

Reagents:

  • Substrate: 3-Hydroxy-4-methylbenzaldehyde

  • Brominating Agent: Bromine (

    
    ) or N-Bromosuccinimide (NBS)
    
  • Solvent: Glacial Acetic Acid or

    
    
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 3-Hydroxy-4-methylbenzaldehyde in 20 mL of Glacial Acetic Acid.

  • Addition: Cool the solution to 0–5 °C. Add a solution of Bromine (1.05 eq) in Acetic Acid dropwise over 30 minutes.

    • Mechanism:[1][2][3][4][5] The hydroxyl group activates the C-2 and C-6 positions. The C-4 methyl blocks para-attack relative to the OH (if OH is at C-3). Note: Numbering changes based on priority. In "3-hydroxy-4-methylbenzaldehyde", the OH is at 3. Bromination targets position 2 (ortho to OH, meta to CHO).

  • Quenching: Stir for 2 hours at room temperature. Pour reaction mixture into ice water (100 mL).

  • Isolation: The product precipitates as a solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water to yield pale yellow needles.

Diagram 2: Chemical Synthesis Workflow

Synthesis Start Precursor: 3-Hydroxy-4-methylbenzaldehyde Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack Reagent Reagent: Br2 / CH3COOH (0°C) Reagent->Intermediate Workup Quench in Ice Water Precipitation Intermediate->Workup Deprotonation (-HBr) Final Product: 2-Bromo-5-hydroxy- 4-methylbenzaldehyde Workup->Final Recrystallization

Caption: Laboratory synthesis via electrophilic aromatic substitution.

Applications in Drug Discovery

This compound is a "privileged scaffold" because it possesses three distinct reactive sites for diversification:

  • Aldehyde: Condensation reactions (Knoevenagel, Wittig).

  • Phenol: Etherification or esterification.

  • Bromide: Cross-coupling reactions (Suzuki, Sonogashira).

Synthesis of Bioactive Coumarins

A primary application is the synthesis of 3-substituted coumarins , which are potent antioxidants and MAO-B inhibitors.

  • Reaction: Perkin condensation or Knoevenagel condensation with phenylacetic acid derivatives.

  • Significance: The bromine atom on the coumarin scaffold enhances lipophilicity and metabolic stability, often increasing potency against neurodegenerative targets (Alzheimer's research).

Anti-Inflammatory Agents

Derivatives of brominated benzaldehydes (similar to Aspergitones) have shown efficacy in suppressing MAPK signaling pathways (p-ERK, p-JNK) in macrophage cells, reducing NO and ROS production.

References

  • Li, K., et al. (2011). "Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides." Journal of Agricultural and Food Chemistry. Link

  • Gribble, G. W. (2010). "Naturally Occurring Organohalogen Compounds - A Comprehensive Update." Springer Wien New York. Link

  • Matos, M. J., et al. (2010).[6] "Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins." Synthesis. Link

  • Agarwal, V., et al. (2017). "Biosynthesis of polybrominated aromatic organic compounds by marine bacteria." Nature Chemical Biology. Link

  • Zhang, Z. K., et al. (2025).[7][8] "New Benzaldehyde Derivatives From the Soft Coral–Associated Epiphytic Fungus Aspergillus Sp." Chemistry & Biodiversity.[9][7][10] Link

Sources

Exploratory

A Theoretical Investigation of 2-Bromo-5-hydroxy-4-methylbenzaldehyde: A Quantum Chemical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Substituted Benzaldehyde 2-Bromo-5-hydroxy-4-methylbenzaldehyde is a substituted arom...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted Benzaldehyde

2-Bromo-5-hydroxy-4-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its structural motifs, including a halogen bond donor, a hydrogen bond donor/acceptor hydroxyl group, and a reactive aldehyde function, make it a versatile scaffold for the synthesis of novel compounds with tailored biological activities and material properties. Understanding the intricate details of its molecular structure, electronic properties, and spectroscopic signatures is paramount for harnessing its full potential. This technical guide provides a comprehensive theoretical analysis of 2-Bromo-5-hydroxy-4-methylbenzaldehyde, leveraging the principles of quantum chemistry to offer profound insights into its behavior at the molecular level. By employing Density Functional Theory (DFT), we will explore its optimized geometry, vibrational modes, and electronic characteristics, providing a robust theoretical framework to guide future experimental work and drug design initiatives.

I. Computational Methodology: The Engine of Theoretical Exploration

To ensure the highest degree of accuracy and predictive power, a well-defined computational protocol is essential. The theoretical calculations presented in this guide are conceptually based on established methodologies that have been successfully applied to similar molecular systems.[1]

Geometry Optimization:

The initial step involves the optimization of the molecular geometry of 2-Bromo-5-hydroxy-4-methylbenzaldehyde. This is achieved using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for systems of this size. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and well-validated functional for organic molecules.[1] A sufficiently large basis set, such as 6-311++G(d,p), is employed to accurately describe the electronic distribution around each atom, including polarization and diffuse functions to account for long-range interactions and anionic character.[1] The optimization process continues until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis:

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data to validate the accuracy of the computational model.

Electronic Properties and Spectroscopic Analysis:

To gain insights into the electronic behavior and reactivity of the molecule, several key properties are calculated:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.[1]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution within the molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species.

  • Time-Dependent DFT (TD-DFT): To predict the electronic absorption spectrum (UV-Vis), TD-DFT calculations are performed. This method allows for the calculation of excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in the UV-Vis spectrum.

The overall workflow for the theoretical analysis is depicted in the following diagram:

Computational Workflow cluster_input Input cluster_calculation Quantum Chemical Calculations (DFT/B3LYP/6-311++G(d,p)) cluster_output Output & Analysis Initial_Structure Initial Molecular Structure (2-Bromo-5-hydroxy-4-methylbenzaldehyde) Geometry_Optimization Geometry Optimization Initial_Structure->Geometry_Optimization Start Vibrational_Analysis Vibrational Frequency Analysis Geometry_Optimization->Vibrational_Analysis Optimized Structure Electronic_Properties Electronic Property Calculations (HOMO-LUMO, MEP) Geometry_Optimization->Electronic_Properties Optimized Structure TD-DFT TD-DFT Calculations Geometry_Optimization->TD-DFT Optimized Structure Optimized_Geometry Optimized Molecular Geometry Geometry_Optimization->Optimized_Geometry IR_Raman_Spectra Predicted IR & Raman Spectra Vibrational_Analysis->IR_Raman_Spectra Reactivity_Analysis Reactivity Descriptors & MEP Map Electronic_Properties->Reactivity_Analysis UV-Vis_Spectrum Predicted UV-Vis Spectrum TD-DFT->UV-Vis_Spectrum

Caption: A generalized workflow for the theoretical study of 2-Bromo-5-hydroxy-4-methylbenzaldehyde.

II. Molecular Structure and Geometry: A Tale of Substituent Effects

The optimized molecular structure of 2-Bromo-5-hydroxy-4-methylbenzaldehyde reveals the intricate interplay of steric and electronic effects of its constituent functional groups. A key structural feature of ortho-substituted benzaldehydes is the potential for non-planarity. In a related compound, 2-bromo-p-tolualdehyde, the aldehyde group is twisted out of the plane of the aromatic ring by approximately 10.6 degrees.[2] This deviation from planarity is attributed to the steric hindrance and electronic repulsion between the bulky bromine atom and the aldehyde group in the ortho position. A similar out-of-plane twist is anticipated for 2-Bromo-5-hydroxy-4-methylbenzaldehyde.

The presence of the hydroxyl group at the 5-position and the methyl group at the 4-position will further influence the geometry through electronic effects. The hydroxyl group is a strong electron-donating group through resonance, while the methyl group is a weak electron-donating group through hyperconjugation. These electronic contributions can subtly alter the bond lengths and angles within the benzene ring.

The molecular structure of 2-Bromo-5-hydroxy-4-methylbenzaldehyde is visualized below:

Caption: 2D representation of the molecular structure of 2-Bromo-5-hydroxy-4-methylbenzaldehyde.

A comparison of selected calculated bond lengths and angles for a similar molecule, 5-Bromo-2-hydroxybenzaldehyde, with typical experimental ranges is provided in the table below.[1] Similar trends are expected for 2-Bromo-5-hydroxy-4-methylbenzaldehyde.

ParameterBond/AngleCalculated (5-Bromo-2-hydroxybenzaldehyde) (Å or °)Typical Experimental Range (Å or °)
Bond Length C-C (aromatic)1.38 - 1.411.36 - 1.42
C-Br~1.901.85 - 1.95
C=O~1.221.20 - 1.23
O-H~0.970.95 - 0.98
Bond Angle C-C-C (aromatic)118 - 122118 - 122
C-C-Br~120118 - 122
C-C=O~124122 - 126

III. Spectroscopic Signatures: A Theoretical Fingerprint

Vibrational Spectroscopy (FT-IR):

The calculated IR spectrum provides a theoretical fingerprint of the molecule, with characteristic vibrational modes corresponding to its functional groups. Key expected vibrational frequencies for 2-Bromo-5-hydroxy-4-methylbenzaldehyde are summarized in the table below, with comparative data from a similar compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)Assignment
O-H Stretch3200 - 3600 (broad)Hydroxyl group, potentially involved in intramolecular hydrogen bonding with the aldehyde oxygen.
C-H Stretch (aromatic)3000 - 3100Aromatic C-H bonds.
C-H Stretch (aldehyde)2700 - 2900Aldehydic C-H bond.
C=O Stretch1650 - 1700Aldehyde carbonyl group. The frequency is influenced by conjugation with the aromatic ring and potential hydrogen bonding.
C-C Stretch (aromatic)1400 - 1600Benzene ring stretching vibrations.
C-O Stretch1200 - 1300Phenolic C-O bond.
C-Br Stretch500 - 600Carbon-bromine bond.

Electronic Spectroscopy (UV-Vis):

The electronic absorption spectrum of 2-Bromo-5-hydroxy-4-methylbenzaldehyde is predicted to exhibit characteristic bands in the UV-Vis region, corresponding to π→π* and n→π* electronic transitions. The exact positions and intensities of these bands are influenced by the substituents on the benzene ring. The hydroxyl and methyl groups, being electron-donating, are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde. TD-DFT calculations can provide a quantitative prediction of these absorption wavelengths.

IV. Electronic Properties and Reactivity: Mapping the Chemical Landscape

Frontier Molecular Orbitals (HOMO-LUMO):

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's reactivity. A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. For substituted benzaldehydes, this gap is typically in the range of 4-5 eV.[1] The electron-donating hydroxyl and methyl groups are expected to raise the energy of the HOMO, while the electron-withdrawing bromo and aldehyde groups will lower the energy of the LUMO, collectively influencing the magnitude of the energy gap.

The relationship between HOMO, LUMO, and chemical reactivity is illustrated in the following diagram:

HOMO_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->HOMO   ΔE = E(LUMO) - E(HOMO) Energy_Gap Energy Gap (ΔE) Reactivity Chemical Reactivity (Lower ΔE = Higher Reactivity)

Caption: The relationship between Frontier Molecular Orbitals and chemical reactivity.

Molecular Electrostatic Potential (MEP):

The MEP map provides a visual guide to the regions of a molecule that are attractive to electrophiles and nucleophiles. For 2-Bromo-5-hydroxy-4-methylbenzaldehyde, the MEP is expected to show a negative potential (electron-rich) around the oxygen atoms of the carbonyl and hydroxyl groups, making them susceptible to electrophilic attack. Conversely, a positive potential (electron-poor) is expected around the hydrogen atom of the hydroxyl group and the carbon atom of the carbonyl group, indicating sites for nucleophilic attack. The bromine atom will also influence the electrostatic potential of the aromatic ring.

V. Conclusion: A Theoretical Foundation for Future Innovation

This technical guide has outlined a comprehensive theoretical framework for the study of 2-Bromo-5-hydroxy-4-methylbenzaldehyde. Through the application of Density Functional Theory, we can predict its molecular structure, spectroscopic properties, and electronic characteristics with a high degree of confidence. The insights gained from such theoretical studies are invaluable for understanding the fundamental properties of this molecule and for guiding its application in the development of new pharmaceuticals and advanced materials. The presented computational workflow and the analysis of substituent effects provide a solid foundation for researchers to build upon, fostering a deeper understanding of this promising chemical entity and accelerating the pace of innovation in related fields.

References

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Liquids, 338, 116551. [Link]

  • 2-Bromo-5-hydroxybenzaldehyde. Acta Crystallographica Section C: Structural Chemistry, C56, 354-355. [Link]

  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications, E81, 744-747. [Link]

  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 29(1), 234. [Link]

  • Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • A Density Functional Theory Study of 4-OH Aldehydes. Chemistry, 5(4), 2557-2566. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Quantification of 2-Bromo-5-hydroxy-4-methylbenzaldehyde

Abstract: This document provides a comprehensive guide to the analytical quantification of 2-Bromo-5-hydroxy-4-methylbenzaldehyde, a key intermediate and potential impurity in pharmaceutical synthesis. Recognizing the cr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the analytical quantification of 2-Bromo-5-hydroxy-4-methylbenzaldehyde, a key intermediate and potential impurity in pharmaceutical synthesis. Recognizing the criticality of precise and reliable measurement for quality control and regulatory compliance, we present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. Each method is accompanied by an in-depth explanation of the underlying scientific principles, step-by-step procedures for development and validation, and expert insights into experimental design. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and validated analytical methods for this compound.

Introduction and Strategic Importance

2-Bromo-5-hydroxy-4-methylbenzaldehyde is a substituted aromatic aldehyde. Its multifunctional structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence and concentration of this compound, whether as a starting material, intermediate, or impurity, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, the development of accurate, precise, and robust analytical methods for its quantification is not merely a technical exercise but a fundamental requirement for ensuring product quality and adhering to stringent regulatory standards set by bodies like the FDA and EMA.[1][2]

The choice of an analytical method is a strategic decision dictated by the specific requirements of the analysis, including the nature of the sample matrix, the required level of sensitivity and specificity, and the available instrumentation. This guide provides protocols for three common analytical techniques, offering a versatile toolkit for various applications.

Physicochemical Properties of the Analyte
PropertyValue (Predicted/Observed for similar compounds)Significance for Analytical Method Development
Molecular Formula C₈H₇BrO₂Defines the molecular weight for preparing standard solutions.
Molecular Weight 215.04 g/mol Essential for all concentration calculations.
Structure Aromatic ring with aldehyde, hydroxyl, bromo, and methyl groups.The aromatic ring and carbonyl group are strong chromophores, making UV detection highly effective. The polar hydroxyl group influences solubility and chromatographic behavior.
Solubility Soluble in organic solvents like methanol, acetonitrile, chloroform, ethyl acetate.[3]Guides the choice of solvents for sample and standard preparation.
Boiling Point >280 °C (Predicted)[3]Indicates the compound is sufficiently volatile for Gas Chromatography, though the polar hydroxyl group may necessitate derivatization.
pKa ~8.5 (Predicted for phenolic hydroxyl)[3]The acidity of the hydroxyl group is critical. pH control of the mobile phase in HPLC is necessary to ensure a consistent, non-ionized state for reproducible retention and good peak shape.

Decision Guide for Analytical Method Selection

The optimal analytical method depends on the context of the measurement. The following decision tree and table provide guidance on selecting the most appropriate technique.

MethodSelection start What is the primary goal of the analysis? node_specificity High specificity required? (e.g., resolving from related impurities) start->node_specificity Quantification method_uv Recommend: UV-Vis Spectrophotometry start->method_uv Purity check of isolated material node_matrix What is the sample matrix? node_throughput High throughput needed? node_matrix->node_throughput Complex or non-volatile matrix (e.g., drug product) method_gc Recommend: Gas Chromatography (GC) node_matrix->method_gc Simple, volatile matrix node_specificity->node_matrix No method_hplc Recommend: High-Performance Liquid Chromatography (HPLC) node_specificity->method_hplc Yes node_throughput->method_hplc No node_throughput->method_uv Yes, and matrix has no UV interference HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) node_dev Develop HPLC Method (Column, Mobile Phase, etc.) node_spec Specificity (Peak Purity, Spiking) node_dev->node_spec node_lin Linearity & Range node_spec->node_lin node_acc Accuracy (Recovery) node_lin->node_acc node_prec Precision (Repeatability & Intermediate) node_acc->node_prec node_lod LOD & LOQ node_prec->node_lod node_rob Robustness node_lod->node_rob node_final Method Ready for Routine Use node_rob->node_final Validation Complete

Sources

Application

Application Note: A Scalable Synthetic Approach to 2-Bromo-5-hydroxy-4-methylbenzaldehyde for Pharmaceutical Intermediate Production

Abstract: 2-Bromo-5-hydroxy-4-methylbenzaldehyde is a crucial substituted benzaldehyde that serves as a key building block in the synthesis of complex pharmaceutical agents. Its specific substitution pattern requires a r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-Bromo-5-hydroxy-4-methylbenzaldehyde is a crucial substituted benzaldehyde that serves as a key building block in the synthesis of complex pharmaceutical agents. Its specific substitution pattern requires a regioselective and efficient synthetic strategy, particularly when considering production at scale. This guide provides a detailed examination of two robust and scalable synthetic routes, moving beyond simple laboratory procedures to address the practical challenges of process optimization, safety, and yield maximization. We present detailed protocols for (A) the direct electrophilic bromination of 5-hydroxy-4-methylbenzaldehyde and (B) the highly selective ortho-formylation of 2-bromo-4-methylphenol. The causality behind experimental choices, mechanistic insights, and critical scale-up parameters are discussed to provide researchers and drug development professionals with a comprehensive and actionable framework for producing this valuable intermediate.

Introduction

Substituted benzaldehydes are foundational aromatic compounds in organic synthesis, prized for their utility in constructing a wide range of molecules, including active pharmaceutical ingredients (APIs).[1] 2-Bromo-5-hydroxy-4-methylbenzaldehyde, in particular, incorporates a unique combination of functional groups—a reactive aldehyde, a nucleophilic phenol, an activating methyl group, and a strategically placed bromine atom—that make it an ideal precursor for multi-step syntheses. For instance, it is a known intermediate in the creation of novel therapeutic agents.[2]

The primary challenge in synthesizing this molecule lies in achieving precise regiochemical control. The benzene ring is activated by three substituents with varying directing effects, creating the potential for multiple isomeric byproducts. A successful scale-up synthesis must therefore not only be high-yielding but also highly selective to minimize complex and costly purification steps. This document outlines two strategically distinct and industrially viable methods to achieve this outcome, focusing on process logic and scalability.

Synthetic Strategies & Mechanistic Rationale

Two primary retrosynthetic pathways are considered for their efficiency and control. The choice between them may depend on the availability and cost of the respective starting materials.

Strategy A: Direct Electrophilic Bromination of 5-hydroxy-4-methylbenzaldehyde

This approach is the most direct, involving the selective bromination of a pre-functionalized benzaldehyde. The success of this strategy hinges on the cumulative directing effects of the substituents already present on the aromatic ring.

Mechanistic Considerations: The hydroxyl (-OH) group is a powerful activating, ortho, para-directing group. The methyl (-CH₃) group is also activating and ortho, para-directing. The aldehyde (-CHO) group is deactivating and meta-directing. The target position (C2) is ortho to the strongly directing hydroxyl group and meta to the deactivating aldehyde group. This alignment of directing effects strongly favors the desired regioselectivity, making this a highly logical and efficient route. Molecular bromine (Br₂) in a suitable solvent is the classic reagent, though N-Bromosuccinimide (NBS) can also be used as a milder source of electrophilic bromine.

Caption: Workflow for the direct bromination of 5-hydroxy-4-methylbenzaldehyde.

Strategy B: Regioselective ortho-Formylation of 2-Bromo-4-methylphenol

This alternative strategy introduces the bromine atom first and then builds the aldehyde functionality. This can be advantageous if the starting bromophenol is more readily available or cost-effective. While classical formylation methods like the Reimer-Tiemann[3][4][5] and Duff[6][7] reactions exist, they often suffer from low yields and the use of hazardous reagents, making them less suitable for scale-up.[5]

A Superior Method for Scale-Up: The MgCl₂/Paraformaldehyde Approach A modern and highly effective method for the ortho-formylation of phenols utilizes magnesium chloride, triethylamine, and paraformaldehyde.[8][9] This procedure is known for its exceptional regioselectivity, exclusively targeting the ortho position, and generally provides high yields under relatively mild conditions.[9] The mechanism is believed to involve the formation of a magnesium phenoxide chelate, which directs the electrophilic attack of an activated formaldehyde equivalent to the adjacent ortho position.

Caption: Logical workflow for the selective ortho-formylation of a bromophenol.

Materials and Equipment

ChemicalGradeCAS No.Recommended Supplier
5-hydroxy-4-methylbenzaldehyde≥98%42461-75-6Sigma-Aldrich, TCI
2-Bromo-4-methylphenol≥98%6627-55-0Alfa Aesar, Sigma-Aldrich
Bromine (Br₂)Reagent7726-95-6Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%75-09-2Fisher Scientific
Sodium Thiosulfate (Na₂S₂O₃)ACS Reagent7772-98-7VWR
Magnesium Chloride (MgCl₂)Anhydrous, ≥98%7786-30-3Aldrich
ParaformaldehydeReagent Grade30525-89-4Alfa Aesar
Triethylamine (Et₃N)≥99.5%, redistilled121-44-8Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%109-99-9Fisher Scientific
Hydrochloric Acid (HCl)1N Solution7647-01-0VWR
HeptaneACS Grade142-82-5Fisher Scientific
TolueneACS Grade108-88-3Fisher Scientific
Anhydrous Magnesium SulfateLaboratory Grade7487-88-9VWR

Equipment:

  • Jacketed glass reactor (10L-50L) with overhead mechanical stirrer, temperature probe, and reflux condenser.

  • Inert atmosphere capability (Nitrogen or Argon).

  • Addition funnel or metering pump for controlled liquid addition.

  • Filtration apparatus (Büchner funnel or Nutsche filter).

  • Vacuum oven for drying.

  • Standard laboratory glassware, rotary evaporator, and analytical instruments (TLC, HPLC, NMR).

Experimental Protocols (Scale-Up Perspective)

Safety Precaution: All operations should be performed in a well-ventilated chemical fume hood or a walk-in hood for larger scales. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves, is mandatory. Bromine is highly corrosive and toxic; handle with extreme care.[10]

Protocol for Strategy A: Bromination of 5-hydroxy-4-methylbenzaldehyde

This protocol is based on a 200 g scale.

  • Reactor Setup: Charge a 10 L jacketed reactor with 5-hydroxy-4-methylbenzaldehyde (200 g, 1.47 mol) and dichloromethane (DCM, 4.0 L). Begin stirring to dissolve the solid.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Reagent Preparation: In a separate flask, carefully prepare a solution of bromine (247 g, 1.54 mol, 1.05 eq.) in DCM (800 mL).

  • Controlled Addition: Add the bromine solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. An exotherm will be observed.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Slowly add a 10% aqueous solution of sodium thiosulfate (~1.5 L) to the reactor to quench excess bromine. The red-brown color of bromine should dissipate.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 1 L) and saturated brine (1 L).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a hot heptane/toluene mixture (approx. 9:1 ratio) to yield the pure product as a crystalline solid. Dry under vacuum at 40 °C.

Protocol for Strategy B: ortho-Formylation of 2-Bromo-4-methylphenol

This protocol is based on a 250 g scale and adapted from established procedures.[8][11]

  • Inert Atmosphere: Assemble a 10 L reactor under a strict nitrogen atmosphere. All glassware must be oven-dried, and all solvents must be anhydrous.

  • Reagent Charging: Charge the reactor with anhydrous magnesium chloride (141 g, 1.48 mol) and paraformaldehyde (67 g, 2.22 mol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 3.75 L) via cannula or a dry addition funnel.

  • Base Addition: Begin vigorous stirring and add triethylamine (149 g, 1.48 mol) dropwise over 30 minutes. The mixture will become a thick slurry.

  • Substrate Addition: Add 2-bromo-4-methylphenol (250 g, 1.34 mol) dropwise as a solution in anhydrous THF (1.25 L). The mixture will turn from light pink to a bright orange-yellow color.[8]

  • Heating: Heat the reaction mixture to a gentle reflux (~66 °C) and maintain for 4-6 hours. Monitor the reaction by TLC/HPLC.

  • Cooling and Quench: Cool the reactor to room temperature. Carefully and slowly pour the reaction mixture into a larger vessel containing 1N HCl (4 L) and ice. Caution: Gas evolution will occur. [11]

  • Extraction: Extract the aqueous slurry with ethyl acetate or ether (3 x 2 L).

  • Washing: Combine the organic extracts and wash successively with 1N HCl (1 L) and brine (2 x 1 L). Avoid vigorous shaking to prevent emulsion formation.[8]

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from hexane or a hexane/ethyl acetate mixture.

Process Optimization and Scale-Up Considerations

  • Temperature Control: The bromination reaction (Strategy A) is exothermic. Maintaining a low temperature is critical to prevent side reactions, such as dibromination. A jacketed reactor with an efficient chiller is essential for scale-up.

  • Reagent Addition: Slow, controlled addition of bromine is paramount for both safety and selectivity. Using a metering pump is recommended for scales larger than 1 kg to ensure consistent addition rates.

  • Solvent Choice: While DCM is effective for bromination, its environmental and health profile may be a concern for large-scale industrial processes. Alternative solvents like chloroform or even biphasic systems could be explored.[12][13] For the formylation, THF is an excellent choice due to its ability to solvate the magnesium salts, but its peroxide-forming nature requires careful management.

  • Purification Strategy: While laboratory-scale purifications might rely on column chromatography, this is not economically viable for large quantities. Developing a robust crystallization procedure is the key to achieving high purity at scale. Anti-solvent crystallization or multi-solvent systems are common industrial practices.

  • Safety & Hazard Analysis:

    • Bromine: Highly toxic, corrosive, and a strong oxidizer. Requires specialized handling procedures and emergency preparedness (e.g., access to a sodium thiosulfate solution for spills).

    • HBr Byproduct: The bromination reaction generates hydrogen bromide (HBr) gas. The reaction apparatus must be equipped with a gas scrubber (e.g., a trap containing NaOH solution) to neutralize the acidic off-gas.

    • Anhydrous Conditions: The ortho-formylation (Strategy B) is moisture-sensitive. Failure to maintain anhydrous conditions will lead to significantly reduced yields.[11]

    • Exotherms: Both reactions can generate significant heat. A thorough process safety review, including reaction calorimetry, is recommended before attempting production on a pilot or manufacturing scale.

Data Summary

ParameterStrategy A (Bromination)Strategy B (Formylation)
Starting Material 5-hydroxy-4-methylbenzaldehyde2-Bromo-4-methylphenol
Scale 200 g (1.47 mol)250 g (1.34 mol)
Key Reagents Br₂ (1.05 eq.)MgCl₂ (1.1 eq.), (CH₂O)n (1.65 eq.), Et₃N (1.1 eq.)
Solvent Dichloromethane (~4.8 L)Tetrahydrofuran (~5.0 L)
Reaction Temp. 0-5 °C~66 °C (Reflux)
Reaction Time 3-5 hours4-6 hours
Typical Yield 75-85%70-80%
Product Purity >99% after crystallization>98% after crystallization

Conclusion

The synthesis of 2-Bromo-5-hydroxy-4-methylbenzaldehyde can be successfully scaled by employing either a direct bromination or a regioselective formylation strategy. The direct bromination of 5-hydroxy-4-methylbenzaldehyde offers a more atom-economical route, provided the starting material is accessible. The MgCl₂-mediated ortho-formylation of 2-bromo-4-methylphenol provides an excellent alternative with high selectivity and yield, avoiding the challenges of other classical formylation reactions. For both methods, careful control of reaction temperature, reagent addition, and the development of a robust crystallization-based purification are critical for achieving the high purity and yield required for pharmaceutical applications.

References

  • PubChem. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Jolad, S. D., & Rajagopal, S. 2-bromo-4-methylbenzaldehyde. Organic Syntheses. [Link]

  • Loba Chemie. 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. [Link]

  • PrepChem. Synthesis of 4-hydroxy-3-bromo-benzaldehyde. [Link]

  • SlidePlayer. Duff Reaction. [Link]

  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

  • Google Patents.
  • Wikipedia. Duff reaction. [Link]

  • Google Patents.
  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • SynArchive. Duff Reaction. [Link]

  • Organic Syntheses. ortho-Formylation of phenols. [Link]

  • PharmaTutor. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Google Patents.
  • Master Organic Chemistry. Reimer-Tiemann Reaction. [Link]

  • Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. [Link]

  • Allen Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • Chemeurope.com. Duff reaction. [Link]

  • YouTube. Reimer-Tiemann Reaction. [Link]

  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Organic Syntheses. Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. [Link]

  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • Organic Syntheses. p-BROMOPHENOL. [Link]

  • The ScholarShip. The Duff Reaction: Researching A Modification. [Link]

  • Sciencemadness.org. ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3- BROMOSALICYLALDEHYDE. [Link]

  • PMC. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. [Link]

  • YouTube. Bromination of Phenol. [Link]

  • ResearchGate. Bromination of Phenols by Means of Bromide-Bromate Solution. [Link]

  • ResearchGate. ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-Bromo-5-hydroxy-4-methylbenzaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-5-hydroxy-4-methylbenzaldehyde. As a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-5-hydroxy-4-methylbenzaldehyde. As a critical intermediate in the synthesis of various pharmaceutical agents, achieving high purity of this compound is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols based on established chemical principles and field-proven insights.

Introduction to Purification Challenges

The synthesis of 2-Bromo-5-hydroxy-4-methylbenzaldehyde, typically via electrophilic bromination of 5-hydroxy-4-methylbenzaldehyde, can yield a crude product contaminated with various impurities. The nature and quantity of these impurities depend on the precise reaction conditions. Common contaminants may include unreacted starting material, over-brominated species (e.g., 2,6-dibromo-5-hydroxy-4-methylbenzaldehyde), and positional isomers. The presence of both a hydroxyl and an aldehyde group on the aromatic ring imparts specific polarity and reactivity that must be considered during the purification process.

Troubleshooting Common Purification Issues

This section addresses specific problems that may be encountered during the purification of crude 2-Bromo-5-hydroxy-4-methylbenzaldehyde.

Issue 1: Low Purity or Poor Crystal Formation After Recrystallization

Symptoms: The recrystallized product appears oily, discolored, or analysis (e.g., by NMR or HPLC) indicates the persistence of significant impurities.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent, even when cold, preventing efficient precipitation of the desired product. Conversely, the solvent might be too poor, causing the product to "oil out" instead of forming crystals.

    • Solution: A systematic solvent screen is recommended. For phenolic compounds like this, a common and effective approach is to use a binary solvent system.[1] A good starting point is a polar solvent in which the compound is soluble when hot (e.g., ethyl acetate, acetone, or isopropanol) and a non-polar solvent in which the compound is poorly soluble (e.g., hexanes or heptane). Dissolve the crude product in a minimal amount of the hot polar solvent and then slowly add the non-polar solvent until turbidity persists. Reheat to clarify and then allow to cool slowly.

  • Cooling Rate is Too Fast: Rapid cooling promotes the formation of small, impure crystals that can trap impurities within their lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. To further promote slow crystal growth, the flask can be insulated (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature). Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize yield.

  • High Impurity Load: If the crude product is heavily contaminated, a single recrystallization may be insufficient.

    • Solution: Consider a preliminary purification step. An acid-base wash can be effective for removing acidic or basic impurities. For instance, dissolving the crude product in an organic solvent like dichloromethane and washing with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove acidic byproducts. Alternatively, a preliminary pass through a short plug of silica gel can remove highly polar or non-polar impurities before attempting recrystallization.

Issue 2: Co-elution of Impurities in Column Chromatography

Symptoms: Fractions collected from the column show the presence of both the desired product and one or more impurities, as determined by TLC or HPLC analysis.

Potential Causes & Solutions:

  • Inadequate Solvent System Polarity: The eluent may be too polar, causing all components to move too quickly down the column, resulting in poor separation. Conversely, if the eluent is not polar enough, the product may not elute at all or will elute very slowly with broad peaks.

    • Solution: The ideal eluent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired compound on a TLC plate.[2] A common mobile phase for compounds of this polarity is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1) to elute the desired product. Gradient elution, where the solvent polarity is increased over time, is often more effective than isocratic (constant polarity) elution for separating complex mixtures.[3][4]

  • Column Overloading: Applying too much crude material to the column will lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel). For difficult separations, a lower loading (1-2%) is advisable.[2]

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and band broadening.

    • Solution: Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. The top of the silica bed should be flat and protected with a layer of sand.

Issue 3: Product Appears as a Smear or a Series of Unresolved Spots on TLC

Symptoms: When analyzing the crude or purified product by TLC, the spot corresponding to the product is elongated or appears as a continuous streak rather than a distinct spot.

Potential Causes & Solutions:

  • Acidic Nature of the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can interact strongly with the slightly acidic silica gel stationary phase, leading to tailing.

    • Solution: Add a small amount of a modifying agent to the eluent. For acidic compounds, adding a small percentage (e.g., 0.5-1%) of acetic acid or formic acid to the mobile phase can suppress the ionization of the hydroxyl group and lead to sharper spots.

  • Compound Degradation on Silica: Some sensitive compounds can degrade on the surface of silica gel.

    • Solution: If degradation is suspected, consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography). Alternatively, work quickly and at a lower temperature if possible.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 2-Bromo-5-hydroxy-4-methylbenzaldehyde? A1: Pure 2-Bromo-5-hydroxy-4-methylbenzaldehyde is typically a white to off-white or pale yellow crystalline solid. The presence of a darker color, such as brown or tan, often indicates the presence of impurities, possibly from oxidation or residual reagents from the synthesis.

Q2: How can I identify the common impurities in my crude product? A2: Thin Layer Chromatography (TLC) is an excellent initial tool. By spotting the crude mixture alongside the starting material (if available), you can quickly assess the extent of the reaction. The product, being more polar than the starting material due to the additional bromine atom, should have a lower Rf value. Over-brominated products will likely be even more polar and have a lower Rf still. For definitive identification, techniques like LC-MS or NMR spectroscopy of the crude mixture or isolated fractions are necessary.

Q3: Is it better to use recrystallization or column chromatography for purification? A3: The choice depends on the impurity profile and the desired scale of purification.

  • Recrystallization is often more efficient for removing small amounts of impurities from a large amount of product, especially if the impurities have significantly different solubilities than the product. It is also generally more scalable for large quantities.

  • Column chromatography is more effective for separating components with similar polarities and for purifying smaller quantities of material, especially when the crude product is a complex mixture.[5]

Q4: What safety precautions should I take when handling 2-Bromo-5-hydroxy-4-methylbenzaldehyde? A4: While a specific safety data sheet for this exact compound is not readily available, based on structurally similar compounds like 2-bromo-5-hydroxybenzaldehyde, it should be handled with care. It may be harmful if swallowed and can cause skin and eye irritation. It is also potentially toxic to aquatic life. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a starting point for the recrystallization of crude 2-Bromo-5-hydroxy-4-methylbenzaldehyde. The optimal solvent system may need to be determined experimentally.

Materials:

  • Crude 2-Bromo-5-hydroxy-4-methylbenzaldehyde

  • Ethyl acetate

  • Hexanes

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of ethyl acetate to the flask and gently heat the mixture with stirring until the solid dissolves completely.

  • Slowly add hexanes dropwise to the hot solution until a faint cloudiness persists.

  • If too much hexanes is added, add a small amount of hot ethyl acetate until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Parameter Recommended Starting Condition
Primary SolventEthyl Acetate
Anti-SolventHexanes
Cooling MethodSlow cooling to room temperature, followed by an ice bath
Protocol 2: Purification by Column Chromatography

This protocol outlines a standard procedure for purification using silica gel chromatography.

Materials:

  • Crude 2-Bromo-5-hydroxy-4-methylbenzaldehyde

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in a low-polarity solvent (e.g., 95:5 hexanes:ethyl acetate). Allow the silica to settle and add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimum volume of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate).

  • Fraction Collection: Collect fractions continuously and monitor the composition of each fraction by TLC.

  • Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15).

  • Combine and Evaporate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Parameter Recommended Starting Condition
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent)Hexanes/Ethyl Acetate Gradient
Initial Eluent Polarity5-10% Ethyl Acetate in Hexanes
Final Eluent Polarity15-30% Ethyl Acetate in Hexanes (adjust as needed)
Monitoring MethodThin Layer Chromatography (TLC)

Workflow and Decision Making

The following diagram illustrates a logical workflow for the purification of crude 2-Bromo-5-hydroxy-4-methylbenzaldehyde.

PurificationWorkflow crude Crude Product tlc_analysis TLC Analysis crude->tlc_analysis major_product Is the product the major component? tlc_analysis->major_product recrystallization Recrystallization major_product->recrystallization Yes complex_mixture Is it a complex mixture? major_product->complex_mixture No purity_check1 Check Purity (TLC, NMR, HPLC) recrystallization->purity_check1 column Column Chromatography purity_check2 Check Purity (TLC, NMR, HPLC) column->purity_check2 purity_check1->column Purity <98% pure_product Pure Product purity_check1->pure_product Purity >98% purity_check2->recrystallization Purity <98% purity_check2->pure_product Purity >98% complex_mixture->recrystallization No complex_mixture->column Yes

Caption: Decision workflow for purification of 2-Bromo-5-hydroxy-4-methylbenzaldehyde.

References

  • Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications.
  • US Patent 3,546,302A - Process for brominating phenols. Google Patents.
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. PubChem. URL: [Link]

  • 2-bromo-4-methylbenzaldehyde. Organic Syntheses. URL: [Link]

  • Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. URL: [Link]

  • Column chromatography. University of Toronto. URL: [Link]

  • CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol. Google Patents.
  • Column Chromatography. University of Colorado Boulder. URL: [Link]

  • COLUMN CHROMATOGRAPHY. VEDANTU. URL: [Link]

  • CN101279896B - Preparation of 2-bromo-4-methylphenol. Google Patents.
  • What's the best solvent to remove these crystals and recrystallize it? Reddit. URL: [Link]

  • Bromination of Phenols (video). Khan Academy. URL: [Link]

  • Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing. URL: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. URL: [Link]

  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. QuickCompany. URL: [Link]

  • Bromination of phenol with NBSac over synthesized zeolite as a heterogeneous recyclable catalyst. ResearchGate. URL: [Link]

  • Preparation of 2-bromo-4-methylphenol. Patsnap. URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Bromo-5-hydroxy-4-methylbenzaldehyde

Here is the comprehensive technical support guide for the synthesis and troubleshooting of 2-Bromo-5-hydroxy-4-methylbenzaldehyde . Executive Summary & Reaction Logic The synthesis of 2-Bromo-5-hydroxy-4-methylbenzaldehy...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for the synthesis and troubleshooting of 2-Bromo-5-hydroxy-4-methylbenzaldehyde .

Executive Summary & Reaction Logic

The synthesis of 2-Bromo-5-hydroxy-4-methylbenzaldehyde typically proceeds via the electrophilic aromatic substitution (bromination) of 3-hydroxy-4-methylbenzaldehyde .

Success in this synthesis relies on exploiting the directing effects of the substituents:

  • -OH (Position 5): Strong activator, directs ortho and para.

  • -CH₃ (Position 4): Weak activator.

  • -CHO (Position 1): Strong deactivator, directs meta.

The Critical Challenge: The hydroxyl group at C5 directs incoming electrophiles to C2 (para) and C6 (ortho) . While C2 is the target position, C6 is electronically active, leading to regioselectivity issues. Furthermore, the aldehyde moiety is susceptible to oxidation, and the methyl group is prone to radical bromination under improper lighting conditions.

Reaction Pathway & Side Product Visualization[1]

The following diagram illustrates the competitive pathways during the bromination process.

BrominationPathways SM Starting Material 3-Hydroxy-4-methylbenzaldehyde Target TARGET PRODUCT 2-Bromo-5-hydroxy- 4-methylbenzaldehyde (Para-substitution) SM->Target Br2, AcOH Low Temp (<20°C) Ionic Mechanism Regio SIDE REACTION A 6-Bromo-5-hydroxy- 4-methylbenzaldehyde (Ortho-substitution) SM->Regio Kinetic Control Steric crowding DiBromo SIDE REACTION B 2,6-Dibromo-5-hydroxy- 4-methylbenzaldehyde (Over-bromination) Target->DiBromo Excess Br2 High Temp Oxid SIDE REACTION C 2-Bromo-5-hydroxy- 4-methylbenzoic Acid (Aldehyde Oxidation) Target->Oxid O2/Air or Aqueous conditions Regio->DiBromo Excess Br2

Figure 1: Reaction network showing the competition between the desired para-substitution (Target) and common side reactions including ortho-substitution, over-bromination, and oxidation.[1][2]

Troubleshooting Guide & FAQs

Issue 1: "I am detecting a regioisomer impurity (~10-15%) by HPLC/NMR."

Diagnosis: Formation of 6-Bromo-5-hydroxy-4-methylbenzaldehyde . Mechanism: The hydroxyl group at C5 activates both C2 (para) and C6 (ortho). While C2 is sterically favored (flanked by H and CHO) compared to C6 (flanked by OH and CHO), the "ortho effect" can still facilitate bromination at C6, especially if the reaction temperature rises. Corrective Action:

  • Temperature Control: Maintain reaction temperature between 0°C and 5°C . Higher temperatures increase the kinetic energy, allowing the system to overcome the activation energy for the sterically hindered C6 position.

  • Solvent Choice: Use a solvent that enhances steric discrimination. Dichloromethane (DCM) or Glacial Acetic Acid are standard. Avoid highly polar aprotic solvents which might stabilize the transition state for the ortho-isomer.

Issue 2: "My product contains a significant amount of di-bromo species."

Diagnosis: Formation of 2,6-Dibromo-5-hydroxy-4-methylbenzaldehyde . Mechanism: The target product (monobromo) still contains the highly activating -OH group. If local concentrations of bromine are high, the second position (C6) will react. Corrective Action:

  • Stoichiometry: Use a slight deficit of bromine (0.95 - 0.98 eq) relative to the substrate. It is easier to separate unreacted starting material than the di-bromo impurity.

  • Addition Rate: Add the bromine solution dropwise over 1-2 hours . Rapid addition creates localized "hotspots" of high Br₂ concentration, favoring over-bromination.

Issue 3: "The reaction mixture turned dark/tarry, and yield is low."

Diagnosis: Aldehyde oxidation or Polymerization. Mechanism:

  • Oxidation: Bromine is an oxidant. In the presence of water, it can oxidize the aldehyde (-CHO) to a carboxylic acid (-COOH).

  • Radical Polymerization: If exposed to ambient light, benzylic bromination (at the 4-Methyl group) can occur, leading to reactive intermediates that polymerize. Corrective Action:

  • Exclude Light: Wrap the reaction flask in aluminum foil to prevent radical generation at the methyl group.

  • Anhydrous Conditions: Ensure the solvent (e.g., Acetic Acid) is dry. Water facilitates the oxidation of the aldehyde.

Issue 4: "The product is difficult to crystallize."

Diagnosis: Presence of 3-Bromo-4-hydroxy-5-methylbenzaldehyde (Isomer confusion) or residual solvent. Technical Note: Ensure your starting material is chemically pure 3-hydroxy-4-methylbenzaldehyde . Literature often confuses the nomenclature of these isomers. Corrective Action:

  • Purification: Recrystallization from Ethanol/Water (9:1) or Ethyl Acetate/Hexane is typically effective for the 2-bromo isomer.

  • Bisulfite Wash: Wash the organic layer with sodium bisulfite (NaHSO₃) to remove unreacted bromine and reduce any oxidized quinone-like byproducts.

Optimized Synthetic Protocol

Designed to minimize C6-bromination and oxidation.

ParameterSpecificationRationale
Substrate 3-Hydroxy-4-methylbenzaldehyde (1.0 eq)Starting scaffold.
Reagent Bromine (Br₂) (1.0 - 1.05 eq)Limiting reagent to prevent di-bromination.
Solvent Glacial Acetic Acid (AcOH)Promotes ionic mechanism; suppresses radical side reactions.
Catalyst Sodium Acetate (NaOAc) (Optional)Buffers HBr formation; prevents acid-catalyzed condensation.
Temperature 0°C - 5°CKinetic control to favor Para (C2) over Ortho (C6).

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of 3-hydroxy-4-methylbenzaldehyde in 100 mL of Glacial Acetic Acid in a 3-neck round bottom flask.

  • Protection: Equip the flask with a drying tube (CaCl₂) and wrap in aluminum foil (light exclusion).

  • Cooling: Cool the solution to 0-5°C using an ice/water bath.

  • Addition: Dissolve Br₂ (1.0 eq) in 20 mL Acetic Acid. Add this solution dropwise via an addition funnel over 90 minutes . Do not allow temp to exceed 10°C.

  • Quench: Pour the reaction mixture into 500 mL of ice water.

  • Isolation: The product typically precipitates. Filter the solid.[2][3][4][5] If oil forms, extract with DCM, wash with 10% NaHSO₃ (to remove excess Br₂), then water, and dry over MgSO₄.

Analytical Data for Verification

Use the following table to distinguish the Target from common impurities.

Compound1H NMR Characteristic Signals (CDCl₃)Key Feature
Target (2-Br) Singlet at ~7.01 ppm (H6), Singlet at ~7.35 ppm (H3)Para-coupling pattern (small J or singlets due to substituents).
Regioisomer (6-Br) Doublet pattern (if H2/H3 couple) or distinct shift in aldehyde proton.Often shows H-bonding shift in -OH peak due to proximity to CHO/Br.
Di-Bromo (2,6-Br) Single aromatic proton signal (H3 only).Loss of H2 and H6 signals.
Acid Impurity Loss of -CHO signal (~10.1 ppm); appearance of broad -COOH (~11-13 ppm).Result of oxidation.[2][6]

References

  • Regioselectivity in Bromination of Hydroxybenzaldehydes

    • Title: Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde.[7]

    • Source: ResearchG
    • Context: Highlights the complexity of directing effects in this scaffold and the potential for unexpected ortho-substitution.
    • URL:

  • General Procedure for Bromination of Phenolic Aldehydes

    • Title: 2-Bromo-5-hydroxybenzaldehyde synthesis.[5][7][8][9]

    • Source: ChemicalBook / Patent Liter
    • Context: Provides the baseline stoichiometry and solvent conditions (DCM or AcOH) adapted for the methyl-substituted analog.
    • URL:

  • Bromination of Methyl-Substituted Benzaldehydes

    • Title: 2-Bromo-4-methylbenzaldehyde.[4]

    • Source: Organic Syntheses, Coll.[3] Vol. 5, p.139 (1973).

    • Context: While describing the diazonium route, this reference provides critical physical data and stability inform
    • URL:

  • Mechanistic Insight on Phenol Bromination

    • Title: Bromination of Phenols (Mechanism).[10][2][6][7][11][12]

    • Source: Khan Academy / SaveMyExams.
    • Context: Foundational theory on activating groups and controlling poly-substitution via solvent polarity.
    • URL:

Sources

Troubleshooting

challenges in the regioselective synthesis of 2-Bromo-5-hydroxy-4-methylbenzaldehyde

Executive Summary & Reaction Scope Target Molecule: 2-Bromo-5-hydroxy-4-methylbenzaldehyde (CAS: 57295-31-5) Standard Precursor: 3-Hydroxy-4-methylbenzaldehyde (Isovanillin analog) Reaction Type: Electrophilic Aromatic S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Scope

Target Molecule: 2-Bromo-5-hydroxy-4-methylbenzaldehyde (CAS: 57295-31-5) Standard Precursor: 3-Hydroxy-4-methylbenzaldehyde (Isovanillin analog) Reaction Type: Electrophilic Aromatic Substitution (Bromination)[1][2]

The Core Challenge: The synthesis of 2-bromo-5-hydroxy-4-methylbenzaldehyde via direct bromination presents a classic regioselectivity conflict .[1] The starting material, 3-hydroxy-4-methylbenzaldehyde, contains a strong activator (-OH) and a moderate activator (-CH3).[1][2]

  • The Target Pathway (Para-attack): Bromination at C6 (relative to the precursor numbering) yields the target.[1][2] This position is para to the hydroxyl group.[1][2]

  • The Impurity Pathway (Ortho-attack): Bromination at C2 yields the isomeric impurity (2-bromo-3-hydroxy-4-methylbenzaldehyde).[1][2] This position is ortho to the hydroxyl group.[1][2]

This guide addresses the suppression of the ortho-isomer and the prevention of over-bromination.[1]

Reaction Decision Framework (Visualized)

The following diagram illustrates the critical decision points in the synthesis pathway.

ReactionPathway Start Precursor: 3-Hydroxy-4-methylbenzaldehyde Reagent Brominating Agent Selection Start->Reagent Path_Target Pathway A (Target): Para-Attack (C6) Reagent->Path_Target Low Temp (<5°C) Non-polar solvent (DCM) Slow Addition Path_Impurity Pathway B (Impurity): Ortho-Attack (C2) Reagent->Path_Impurity High Temp (>25°C) Acidic Solvent (AcOH) Fast Addition Product_Target Target: 2-Bromo-5-hydroxy- 4-methylbenzaldehyde Path_Target->Product_Target Product_Impurity Impurity: 2-Bromo-3-hydroxy- 4-methylbenzaldehyde Path_Impurity->Product_Impurity Product_Over Over-Bromination: 2,6-Dibromo Species Product_Target->Product_Over Excess Reagent (>1.1 eq)

Caption: Mechanistic pathway showing the competition between C6 (Target) and C2 (Impurity) bromination sites based on reaction conditions.

Troubleshooting Guides

Module A: The "Wrong Isomer" Problem (Regioselectivity)

Symptom: HPLC/NMR analysis shows a significant peak (~10-30%) of the ortho-bromo isomer (2-bromo-3-hydroxy-4-methylbenzaldehyde) alongside the target.[1][2]

Root Cause: The C2 position (between the aldehyde and hydroxyl) is sterically hindered but electronically activated by the -OH group.[1] In protic solvents or at higher temperatures, the energy barrier for ortho-attack lowers, or thermodynamic equilibration allows the formation of the C2 isomer.[1][2]

Corrective Actions:

ParameterRecommendationTechnical Rationale
Temperature Maintain < 0°C to 5°C Kinetic control favors the less sterically hindered para-position (C6).[1][2] Higher temperatures increase the rate of ortho-substitution.[2]
Solvent Dichloromethane (DCM) or Acetonitrile Avoid acidic solvents like acetic acid if selectivity is poor.[1][2] Non-polar/aprotic solvents minimize hydrogen-bonding stabilization of the ortho-transition state.[2]
Reagent N-Bromosuccinimide (NBS) NBS provides a low, controlled concentration of active bromine species (

), enhancing selectivity compared to elemental bromine (

).[1][2]
Catalyst None or weak Lewis Acid Strong Lewis acids can coordinate with the carbonyl, potentially altering directing effects.[1][2]

Protocol Adjustment (NBS Method):

  • Dissolve 3-hydroxy-4-methylbenzaldehyde (1.0 eq) in DCM (10 volumes).

  • Cool to -5°C .

  • Add NBS (1.05 eq) portion-wise over 2 hours. Do not dump.

  • Monitor by HPLC.[2][3] Stop immediately upon consumption of starting material.[2]

Module B: Over-Bromination (Dibromo Impurities)

Symptom: Presence of 2,6-dibromo-3-hydroxy-4-methylbenzaldehyde.[1][2]

Root Cause: The product (monobromo) is still activated by the -OH group.[1][2] If the local concentration of brominating agent is too high, or if the reaction runs too long, the second position will react.[1][2]

Corrective Actions:

  • Stoichiometry: Strictly limit brominating agent to 1.00 - 1.05 equivalents . Never use excess "to drive completion."

  • Addition Rate: Use a syringe pump or dropping funnel to add the brominating agent over 2-4 hours.[2] This prevents local "hotspots" of high reagent concentration.[2]

  • Quenching: Quench immediately with 10% Sodium Thiosulfate (

    
    )  once the starting material is <2%.[1][2] Do not wait for "perfect" conversion.
    
Module C: Purification & Isolation

Symptom: Difficulty separating the target from the ortho-isomer or starting material.

Technical Insight: The target (para-bromo) and the impurity (ortho-bromo) have slightly different pKa values and hydrogen-bonding capabilities due to the proximity of the Br to the OH/CHO groups.[1]

Separation Strategy:

  • Crystallization (Preferred): The target molecule typically has a higher melting point and better crystallinity.[1][2]

    • Solvent System: Ethanol/Water or Glacial Acetic Acid/Water.[2]

    • Procedure: Dissolve crude in hot Ethanol. Add water until turbid. Cool slowly to 4°C. The para-isomer (target) usually precipitates first.[1][2]

  • Flash Chromatography:

    • Stationary Phase: Silica Gel.[2][4]

    • Mobile Phase: Hexanes/Ethyl Acetate (Gradient 95:5 to 80:20).[1][2]

    • Note: The ortho-isomer (intramolecular H-bonding between OH and CHO is disrupted by Br) often elutes slightly differently than the para-isomer.[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I use elemental bromine (


) instead of NBS? 
A:  Yes, but it is riskier for regioselectivity.[1][2] If using 

, dilute it significantly in DCM and add it dropwise at 0°C. Elemental bromine is more aggressive and can lead to higher levels of the ortho-isomer and dibromo-products compared to NBS [1].[1][2]

Q2: Why is the hydroxyl group directing to position 6 (target) and not position 2? A: The hydroxyl group (-OH) is an ortho, para-director.[1][2]

  • Position 2 (Ortho): Sandwiched between the -OH and the aldehyde (-CHO).[1][2] This creates significant steric strain.[2]

  • Position 6 (Para): Less sterically hindered.[1][2][4]

  • Position 4: Blocked by the methyl group.[1][2][4][5] Therefore, Position 6 (which becomes C2 in the final IUPAC numbering of the target) is the kinetically favored site [2].[1][2]

Q3: My reaction turns dark red/brown. Is this normal? A: A slight orange/red color is normal due to trace free bromine.[2] However, a deep dark tar suggests oxidation or polymerization.[1][2] Ensure your solvent is dry and the temperature is strictly controlled.[2] Quench with sodium thiosulfate to remove the color during workup.[1][2]

Q4: Can I protect the phenol (-OH) to improve selectivity? A: Yes, but it adds steps. Converting -OH to acetate (-OAc) or methoxy (-OMe) changes the directing power.[1][2]

  • -OAc: Weak activator.[2][4] Might slow the reaction too much.[1][2]

  • -OMe: Strong activator.[2][4] If you use the methyl ether (Isovanillin methyl ether), you must demethylate later (e.g., with

    
    ), which is harsh.[1][2] Direct bromination of the free phenol is usually preferred for efficiency.[2]
    

References

  • ChemicalBook. (n.d.).[1][2] 2-Bromo-5-hydroxybenzaldehyde Synthesis Procedures. Retrieved from [1][2]

    • Context: Provides general procedures for brominating 3-hydroxybenzaldehyde derivatives using Bromine/DCM, highlighting temperature control (35-40°C vs 0°C) effects on yield.
  • López-Pérez, J. L., et al. (2010).[1][2] Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. University of Cagliari.[2] Retrieved from [1][2]

    • Context: Discusses the regioselectivity of brominating 3-hydroxy-benzaldehyde derivatives (specifically 3-bromo-2-hydroxy-5-methylbenzaldehyde precursors)
  • Organic Syntheses. (1973).[1][2] 2-Bromo-4-methylbenzaldehyde.[1][2][5] Org.[2][6][7][8] Synth. 1973, 53,[1][2] 18. Retrieved from [1][2]

    • Context: Illustrates the Sandmeyer route (via diazonium salt) as an alternative if direct bromination fails to yield high purity.[1][2]

  • ResearchGate. (2008).[1][2][4] Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde.[1][2][4] Retrieved from

    • Context: Critical reference documenting the formation of the "wrong" isomer (ortho-bromo) and the crystallographic evidence of regioselectivity issues in this specific scaffold.

Sources

Reference Data & Comparative Studies

Validation

A Spectroscopic Guide to Distinguishing 2-Bromo-5-hydroxy-4-methylbenzaldehyde and Its Positional Isomers

In the landscape of pharmaceutical development and synthetic chemistry, the precise identification of molecular structure is paramount. Positional isomers, while possessing the same molecular formula, can exhibit vastly...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and synthetic chemistry, the precise identification of molecular structure is paramount. Positional isomers, while possessing the same molecular formula, can exhibit vastly different chemical, biological, and toxicological properties. 2-Bromo-5-hydroxy-4-methylbenzaldehyde is a key building block in the synthesis of various complex molecules.[1] However, its synthesis can potentially yield closely related isomers. The ability to unambiguously distinguish the target molecule from these structural variants is a critical step in quality control and process optimization.

This technical guide provides an in-depth comparison of the spectral characteristics of 2-Bromo-5-hydroxy-4-methylbenzaldehyde and its key isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The focus will be not only on the data itself but on the underlying chemical principles that give rise to the unique spectral fingerprint of each molecule. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and differentiate these compounds.

Molecular Structures Under Comparison

The subtle differences in the arrangement of the bromo, hydroxyl, methyl, and aldehyde substituents on the benzene ring are the root cause of their distinct spectral behaviors. Understanding these structural differences is the first step in interpreting the analytical data.

Caption: Molecular structures of the target compound and its key isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The chemical shift of a nucleus is highly sensitive to the electron density around it, which is directly influenced by the electronic effects (inductive and resonance) of neighboring substituents.

Expert Rationale: Why NMR Excels

The key to differentiating these isomers lies in predicting how the electron-donating effects of the hydroxyl (-OH) and methyl (-CH₃) groups and the electron-withdrawing effects of the bromo (-Br) and aldehyde (-CHO) groups will alter the chemical shifts of the aromatic protons and carbons. For instance, a proton or carbon ortho or para to an electron-donating group will be shielded (shifted to a lower ppm value), while those near an electron-withdrawing group will be deshielded (shifted to a higher ppm value).[2]

Experimental Protocol: Acquiring High-Quality NMR Spectra

A standardized protocol ensures reproducibility and allows for valid comparisons between samples.

  • Sample Preparation: Accurately weigh 5-10 mg of the benzaldehyde isomer.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of ~16 ppm and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum with a spectral width of ~240 ppm and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.[3]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Comparative NMR Data
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-Bromo-5-hydroxy-4-methylbenzaldehyde Aldehyde-H: ~10.2; Aromatic-H: ~7.5 (s), ~7.3 (s); Hydroxyl-H: variable; Methyl-H: ~2.2 (s)Aldehyde-C: ~191; Aromatic-C: ~155 (C-OH), ~140 (C-CH₃), ~135, ~130, ~125, ~115 (C-Br); Methyl-C: ~16
2-Bromo-4-methylbenzaldehyde Aldehyde-H: 10.32 (s); Aromatic-H: 7.82 (d), 7.46 (s), 7.23 (d); Methyl-H: 2.4 (s)[4]Aldehyde-C: 190.2; Aromatic-C: 146.7, 134.1, 131.2, 129.9, 128.9, 127.0; Methyl-C: 20.2[4]
2-Bromo-5-hydroxybenzaldehyde Aldehyde-H: ~10.3; Aromatic-H: ~7.5 (d), ~7.2 (d), ~7.0 (dd); Hydroxyl-H: variableAldehyde-C: ~190; Aromatic-C: ~156 (C-OH), ~135, ~125, ~120, ~118, ~112 (C-Br)

Note: Data for 2-Bromo-5-hydroxy-4-methylbenzaldehyde and its hydroxy-isomer are estimated based on established substituent effects, as precise literature values were not available in the search results. The data for 2-Bromo-4-methylbenzaldehyde is from experimental findings.[4]

Spectra Interpretation
  • Aldehyde Proton (¹H): The aldehyde proton is consistently found far downfield (~10.2-10.3 ppm) due to the strong deshielding effect of the carbonyl group. Its exact position can be subtly influenced by intramolecular hydrogen bonding in the hydroxyl-containing isomers.[2]

  • Aromatic Protons (¹H): This region is most diagnostic. In 2-Bromo-4-methylbenzaldehyde, the three distinct aromatic protons show clear doublet and singlet patterns corresponding to their coupling with neighbors.[4] For the target compound, with substituents at positions 2, 4, and 5, the two remaining aromatic protons at positions 3 and 6 would likely appear as singlets due to the lack of adjacent protons for coupling. This provides a clear point of differentiation.

  • Methyl Protons (¹H): The presence of a sharp singlet at ~2.2-2.4 ppm is a clear indicator of the methyl group. Comparing the target compound to 2-Bromo-5-hydroxybenzaldehyde, the absence of this peak immediately identifies the latter.

  • Carbonyl Carbon (¹³C): The aldehyde carbon appears around 190 ppm. Intramolecular hydrogen bonding between an ortho-hydroxyl group and the aldehyde can cause this peak to shift further downfield.[2]

  • Aromatic Carbons (¹³C): The carbon attached to the hydroxyl group (C-OH) is significantly deshielded and appears far downfield (~155-160 ppm), providing a clear marker for the hydroxyl-containing isomers. Similarly, the positions of the other aromatic carbons are uniquely determined by the specific substitution pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The vibrational frequencies of bonds within a molecule are sensitive to the atoms involved, the bond strength, and the overall molecular structure.

Expert Rationale: The Vibrational Fingerprint

The key functional groups—aldehyde (C=O), hydroxyl (O-H), and aromatic ring (C=C)—have characteristic absorption bands. The precise position and shape of the O-H and C=O stretching bands are particularly informative. Intramolecular hydrogen bonding, possible in the hydroxyl-containing isomers, can cause the O-H stretch to become broad and the C=O stretch to shift to a lower wavenumber (frequency).

Experimental Protocol: KBr Pellet Method

This is a standard method for analyzing solid samples.

  • Sample Preparation: Grind 1-2 mg of the sample with ~150 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is formed.

  • Pellet Formation: Transfer the powder to a pellet-pressing die and apply 8-10 tons of pressure with a hydraulic press to form a thin, translucent pellet.

  • Background Scan: Perform a background scan with an empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding 16 or 32 scans improves the signal-to-noise ratio.[5]

Comparative FT-IR Data
CompoundO-H Stretch (cm⁻¹)C-H (Aromatic/Aldehyde) (cm⁻¹)C=O Stretch (cm⁻¹)C=C (Aromatic) (cm⁻¹)
2-Bromo-5-hydroxy-4-methylbenzaldehyde Broad, ~3200-3400~3000-3100, ~2700-2900~1660-1680~1580, ~1470
2-Bromo-4-methylbenzaldehyde Absent~3000-3100, ~2700-2900~1690-1710~1600, ~1480
2-Bromo-5-hydroxybenzaldehyde Broad, ~3100-3300~3000-3100, ~2700-2900~1650-1670~1590, ~1480

Note: Wavenumbers are typical ranges. Data for 2-Bromo-5-hydroxybenzaldehyde is supported by literature.[5]

Spectra Interpretation
  • O-H Stretch: The most obvious difference is the presence of a broad absorption band above 3100 cm⁻¹ in the hydroxyl-containing isomers, which is absent in 2-Bromo-4-methylbenzaldehyde. This immediately separates the isomers into two classes.

  • C=O Stretch: The aldehyde carbonyl stretch is a strong, sharp peak. In 2-Bromo-4-methylbenzaldehyde, it appears at a higher frequency (~1700 cm⁻¹). In the hydroxylated isomers, this peak is shifted to a lower frequency (~1660 cm⁻¹) due to resonance effects and potential intramolecular hydrogen bonding, which weakens the C=O double bond.

  • C-H Stretches: All isomers show aromatic C-H stretches just above 3000 cm⁻¹ and the characteristic pair of aldehyde C-H stretches between 2700-2900 cm⁻¹.

  • Fingerprint Region (<1500 cm⁻¹): The complex pattern of bands in this region is unique to each molecule and serves as a "fingerprint," but detailed interpretation often requires comparison with a known standard.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. Electron Ionization (EI) is a common method for this analysis.

Expert Rationale: The Isotopic Signature of Bromine

The defining feature for these compounds in mass spectrometry is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by 2 m/z units. This provides an unmistakable signature.[5]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.[3][5]

Comparative MS Data

The molecular weight of 2-Bromo-5-hydroxy-4-methylbenzaldehyde (C₈H₇BrO₂) is 215.04 g/mol . The molecular weight of 2-Bromo-5-hydroxybenzaldehyde (C₇H₅BrO₂) is 201.02 g/mol .[1][6]

Ion2-Bromo-5-hydroxy-4-methylbenzaldehyde (m/z)2-Bromo-4-methylbenzaldehyde (m/z)2-Bromo-5-hydroxybenzaldehyde (m/z)Interpretation
[M]⁺ 214/216198/200200/202Molecular ion peak, showing the characteristic 1:1 bromine isotope pattern.
[M-H]⁺ 213/215197/199199/201Loss of a hydrogen radical, often from the aldehyde.
[M-CHO]⁺ 185/187169/171171/173Loss of the formyl radical (-CHO), a common fragmentation for benzaldehydes.
[M-Br]⁺ 135119121Loss of the bromine radical. This fragment will not have the M+2 peak.
Spectra Interpretation
  • Molecular Ion Peak: The most fundamental point of comparison is the molecular ion peak. The target compound and its methyl-isomer will show a pair of peaks at m/z 214/216, while the simpler 2-Bromo-5-hydroxybenzaldehyde will be at m/z 200/202. This immediately distinguishes isomers with different elemental formulas.

  • Fragmentation Pattern: While all isomers will lose fragments like -H, -CHO, and -Br, the relative intensities of these fragment ions can differ based on the stability of the resulting cations, providing further structural clues. The loss of the -CHO group from the molecular ion is a key fragmentation pathway for benzaldehydes.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in the conjugated aromatic system and the carbonyl group.

Expert Rationale: The Effect of Substituents on Conjugation

The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the nature of the substituents on the aromatic ring. Auxochromes, like the -OH and -CH₃ groups, can cause a bathochromic shift (shift to a longer wavelength) by extending the conjugated system through their lone pairs or hyperconjugation. The solvent can also play a significant role.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or chloroform) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).[3]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Data Acquisition: Replace the blank with the sample cuvette and record the absorbance spectrum over a range of approximately 200-600 nm.[3] Identify the λmax values.

Comparative UV-Vis Data

A detailed experimental and theoretical study on 5-Bromo-2-hydroxybenzaldehyde (an isomer of our compound of interest) showed significant absorption maxima (λmax) around 255 nm and 330 nm in chloroform.[7] We can expect similar ranges for our compounds.

  • 2-Bromo-5-hydroxy-4-methylbenzaldehyde: Expected λmax values around 260-280 nm and 330-350 nm. The presence of both -OH and -CH₃ (both electron-donating) should lead to a bathochromic shift compared to simpler structures.

  • 2-Bromo-4-methylbenzaldehyde: Expected λmax at slightly shorter wavelengths than the target compound due to the absence of the strongly electron-donating hydroxyl group.

  • 2-Bromo-5-hydroxybenzaldehyde: Expected λmax values will be very similar to the target compound, but the methyl group's additional (though weaker) contribution to the bathochromic shift in the target compound might allow for subtle differentiation.

Integrated Workflow for Isomer Identification

A systematic approach combining these techniques provides the most robust and definitive structural elucidation.

Caption: A logical workflow for the spectroscopic differentiation of isomers.

Conclusion

Distinguishing between 2-Bromo-5-hydroxy-4-methylbenzaldehyde and its positional isomers is a challenge readily met with a multi-faceted spectroscopic approach. While mass spectrometry can differentiate based on molecular formula and FT-IR can quickly separate hydroxylated from non-hydroxylated analogues, NMR spectroscopy remains the definitive tool for unambiguous identification. The unique chemical shifts and coupling patterns of the aromatic protons, dictated by the precise arrangement of substituents, provide a conclusive structural fingerprint for each isomer. By understanding the principles behind each technique and applying them in a logical workflow, researchers can ensure the chemical integrity of their materials, a cornerstone of scientific rigor and successful drug development.

References

  • BenchChem. (2025). An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-hydroxybenzaldehyde. Benchchem.
  • Helms, A. (n.d.). Exploring 2-Bromo-5-(hydroxy)
  • ChemicalBook. (2026). 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0. ChemicalBook.
  • BLD Pharm. (n.d.). 2-Bromo-5-hydroxy-4-methylbenzaldehyde | 57295-31-5. BLD Pharm.
  • Groom, C. R., et al. (2016). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
  • Jolad, S. D., & Rajagopal, S. (n.d.). 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure.
  • Singh, R., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 2,4- and 2,5-Dihydroxybenzaldehyde Isomers. Benchchem.
  • BenchChem. (2025). A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy. Benchchem.
  • Gonsalves, A. M. d'A., et al. (1999). 2-Bromo-5-hydroxybenzaldehyde.

Sources

Comparative

comparing synthetic routes for 2-Bromo-5-hydroxy-4-methylbenzaldehyde

An In-Depth Comparative Guide to the Synthesis of 2-Bromo-5-hydroxy-4-methylbenzaldehyde This guide provides a detailed comparison of prominent synthetic routes for 2-Bromo-5-hydroxy-4-methylbenzaldehyde, a key intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of 2-Bromo-5-hydroxy-4-methylbenzaldehyde

This guide provides a detailed comparison of prominent synthetic routes for 2-Bromo-5-hydroxy-4-methylbenzaldehyde, a key intermediate in the development of pharmaceuticals and advanced materials. Designed for researchers and drug development professionals, this document moves beyond simple protocols to offer insights into the strategic and mechanistic considerations behind each synthetic choice.

Introduction: The Significance of a Versatile Building Block

2-Bromo-5-hydroxy-4-methylbenzaldehyde is a highly functionalized aromatic compound. Its unique arrangement of a reactive aldehyde, a nucleophilic hydroxyl group, a directing methyl group, and a synthetically versatile bromine atom makes it a valuable precursor for complex molecular architectures. It is particularly noted for its role in the synthesis of potent kinase inhibitors and other biologically active molecules. The strategic selection of a synthetic route is therefore a critical decision, balancing factors such as yield, scalability, cost, and safety.

This guide will compare two primary, field-proven synthetic strategies, starting from readily available precursors:

  • Route 1: Formylation and subsequent bromination of p-cresol.

  • Route 2: Ortho-bromination of p-cresol methyl ether followed by formylation and demethylation.

Each route will be analyzed for its chemical logic, experimental protocol, and overall efficiency, providing a comprehensive framework for informed decision-making in the laboratory.

Route 1: Direct Formylation and Bromination of p-Cresol

This synthetic pathway is characterized by its direct approach, beginning with the functionalization of the commercially available starting material, p-cresol. The core strategy involves first installing the aldehyde group via an electrophilic formylation reaction, followed by a regioselective bromination.

Scientific Rationale and Mechanistic Insight

The success of this route hinges on the powerful ortho-directing effect of the hydroxyl group on the p-cresol ring. In the initial formylation step, typically a Duff reaction or a similar electrophilic substitution, the electron-donating hydroxyl group activates the positions ortho to it, facilitating the introduction of the formyl group (-CHO).

Following formylation, the resulting 2-hydroxy-5-methylbenzaldehyde is subjected to bromination. The combined activating and directing effects of the hydroxyl and methyl groups would typically direct the incoming electrophile (Br+) to the remaining activated positions. However, the hydroxyl group's influence is dominant, directing the bromine atom to the position ortho to it, yielding the desired 2-bromo-5-hydroxy-4-methylbenzaldehyde.

Visualizing the Workflow: Route 1

A p-Cresol B 2-Hydroxy-5-methylbenzaldehyde A->B 1. Hexamethylenetetramine 2. Acidic Workup (Duff Reaction) C 2-Bromo-5-hydroxy-4- methylbenzaldehyde (Target) B->C N-Bromosuccinimide (NBS) Solvent (e.g., CH3CN)

Caption: Synthetic workflow for Route 1 starting from p-cresol.

Detailed Experimental Protocol

Step 1a: Synthesis of 2-Hydroxy-5-methylbenzaldehyde (Duff Reaction)

  • To a solution of p-cresol (1.0 eq) in trifluoroacetic acid, add hexamethylenetetramine (HMTA) (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into a mixture of ice and water.

  • Hydrolyze the intermediate by adding concentrated HCl and heating until the solid dissolves.

  • Cool the solution, and collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-hydroxy-5-methylbenzaldehyde.

Step 1b: Synthesis of 2-Bromo-5-hydroxy-4-methylbenzaldehyde

  • Dissolve 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final compound.

Route 2: Protection, Bromination, Formylation, and Deprotection

This route employs a protecting group strategy to achieve a more controlled and potentially higher-yielding synthesis. By first protecting the reactive hydroxyl group of p-cresol as a methyl ether, the subsequent bromination and formylation steps can be directed with greater precision.

Scientific Rationale and Mechanistic Insight

The initial methylation of the hydroxyl group serves two purposes: it prevents unwanted side reactions at this site and modulates the electronic properties of the aromatic ring. The resulting methoxy group is still an ortho-, para-director, but it is less activating than a hydroxyl group.

Bromination of 4-methylanisole (p-cresol methyl ether) occurs ortho to the methoxy group due to its strong directing effect. Following bromination, the aldehyde is introduced. A common method is ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The lithiation is directed to the position ortho to the methoxy group and meta to the bromine, a result of the powerful ortho-directing ability of the methoxy group.

The final step is the cleavage of the methyl ether to reveal the free hydroxyl group. This is typically accomplished using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like HBr.

Visualizing the Workflow: Route 2

A p-Cresol B 4-Methylanisole A->B Methylation (e.g., (CH3)2SO4, K2CO3) C 2-Bromo-4-methylanisole B->C Bromination (e.g., Br2, AcOH) D 2-Bromo-5-methoxy-4- methylbenzaldehyde C->D 1. Ortho-lithiation (n-BuLi) 2. Quench with DMF E 2-Bromo-5-hydroxy-4- methylbenzaldehyde (Target) D->E Demethylation (e.g., BBr3 or HBr)

Caption: Multi-step synthetic workflow for Route 2 involving a protection strategy.

Detailed Experimental Protocol

Step 2a: Synthesis of 4-Methylanisole

  • Combine p-cresol (1.0 eq), potassium carbonate (2.0 eq), and a solvent like acetone.

  • Add dimethyl sulfate (1.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 4-6 hours until TLC indicates completion.

  • Cool, filter off the solids, and concentrate the filtrate.

  • Purify by distillation or column chromatography to obtain 4-methylanisole.

Step 2b: Synthesis of 2-Bromo-4-methylanisole

  • Dissolve 4-methylanisole (1.0 eq) in a solvent such as acetic acid or dichloromethane.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent at 0 °C.

  • Stir at room temperature for 2-4 hours.

  • Quench with sodium bisulfite solution, extract with an organic solvent, wash with sodium bicarbonate solution and brine, dry, and concentrate.

  • Purify by distillation to yield 2-bromo-4-methylanisole.

Step 2c: Synthesis of 2-Bromo-5-methoxy-4-methylbenzaldehyde

  • Dissolve 2-bromo-4-methylanisole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir for 1 hour at this temperature.

  • Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench carefully with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate, wash with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Step 2d: Synthesis of 2-Bromo-5-hydroxy-4-methylbenzaldehyde

  • Dissolve the methoxy intermediate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add boron tribromide (BBr₃) (1.2 eq, 1M solution in DCM) dropwise.

  • Stir at -78 °C for 1 hour and then allow to warm to room temperature.

  • Quench the reaction by carefully adding methanol, followed by water.

  • Extract with dichloromethane, wash, dry, and concentrate.

  • Purify by column chromatography to obtain the final product.

Comparative Analysis

The choice between these two routes depends heavily on the specific requirements of the synthesis, such as scale, available equipment, and tolerance for hazardous reagents.

ParameterRoute 1: Direct ApproachRoute 2: Protection Strategy
Number of Steps 24
Overall Yield ModeratePotentially Higher
Starting Materials p-Cresol, HMTA, NBSp-Cresol, Methylating agent, Bromine, n-BuLi, DMF, BBr₃
Reagent Hazards HMTA (irritant), NBS (irritant)Bromine (corrosive, toxic), n-BuLi (pyrophoric), BBr₃ (corrosive)
Scalability Good; fewer steps simplify scale-up.Moderate; requires cryogenic temperatures and pyrophoric reagents.
Control/Regioselectivity Relies on inherent directing effects; potential for side products.High; protecting group and directed lithiation offer excellent control.
Cost-Effectiveness Generally more cost-effective due to fewer steps and cheaper reagents.Higher cost due to more reagents and steps, including organolithium and BBr₃.

Conclusion and Expert Recommendation

Route 1 is an efficient and direct method that is well-suited for producing moderate quantities of the target compound quickly. Its primary advantages are the short sequence and the use of less hazardous reagents compared to Route 2. This makes it an excellent choice for initial discovery chemistry or when speed and simplicity are prioritized over maximizing yield.

Route 2 , while longer and more technically demanding, offers superior control over regioselectivity. The use of a protecting group and directed ortho-metalation often leads to a cleaner reaction profile and can result in a higher overall yield of the pure product. This route is recommended for larger-scale syntheses where yield and purity are paramount, and the laboratory is equipped to handle pyrophoric and highly corrosive reagents safely.

Ultimately, the optimal synthetic route is context-dependent. For rapid access and process simplicity, Route 1 is preferable. For maximizing yield and purity on a larger scale, the control offered by Route 2 justifies its increased complexity.

References

  • This guide synthesizes common organic chemistry principles and methodologies. Specific reaction conditions are illustrative and should be optimized based on laboratory-specific findings and literature precedents.
Validation

A Comparative Guide to the Biological Activities of 2-Bromo-5-hydroxy-4-methylbenzaldehyde Derivatives

In the ever-evolving landscape of drug discovery and development, the pursuit of novel bioactive scaffolds is paramount. Among these, halogenated phenolic compounds have garnered significant attention for their diverse p...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of drug discovery and development, the pursuit of novel bioactive scaffolds is paramount. Among these, halogenated phenolic compounds have garnered significant attention for their diverse pharmacological profiles. This guide provides a comprehensive comparison of the biological activities of derivatives of 2-Bromo-5-hydroxy-4-methylbenzaldehyde, a versatile aromatic aldehyde. Drawing upon experimental data and mechanistic insights, we will explore the therapeutic potential of these compounds, offering valuable information for researchers, scientists, and professionals in the field of drug development.

Introduction to 2-Bromo-5-hydroxy-4-methylbenzaldehyde

2-Bromo-5-hydroxy-4-methylbenzaldehyde serves as a crucial starting material for the synthesis of a wide array of derivatives.[1] Its structure, featuring a reactive aldehyde group, a hydroxyl moiety, and a bromine atom on the benzene ring, provides multiple sites for chemical modification, leading to compounds with distinct and often enhanced biological properties.[1][2] The presence of the bromine atom and hydroxyl group is often associated with increased biological efficacy.[2] This guide will delve into the antimicrobial, anti-inflammatory, antioxidant, and tyrosinase inhibitory activities of its key derivatives.

Antimicrobial Activity: Schiff Base Derivatives Leading the Charge

Schiff bases, formed by the condensation of a primary amine with an aldehyde, represent a prominent class of 2-Bromo-5-hydroxy-4-methylbenzaldehyde derivatives with significant antimicrobial potential.[2][3] The formation of the azomethine group (-C=N-) is crucial for their biological activity.[2]

Comparative Efficacy

Studies have shown that Schiff base derivatives of 2-Bromo-5-hydroxybenzaldehyde exhibit promising activity against a range of bacterial and fungal strains.[2] The antimicrobial efficacy is often attributed to the combined presence of the bromo and hydroxyl groups on the aromatic ring, which can be further enhanced by the nature of the substituent on the imine nitrogen.[2][3] For instance, the introduction of heterocyclic rings or additional aromatic moieties can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its interaction with microbial targets.

Experimental Protocol: Synthesis and Antimicrobial Screening of Schiff Base Derivatives

The following protocol outlines a general procedure for the synthesis and evaluation of the antimicrobial activity of Schiff base derivatives of 2-Bromo-5-hydroxy-4-methylbenzaldehyde.

Synthesis of Schiff Base Derivatives [2]

  • Dissolution: Dissolve 0.01 moles of 2-Bromo-5-hydroxy-4-methylbenzaldehyde in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Addition of Amine: To this solution, add an equimolar amount (0.01 moles) of the desired primary amine (e.g., aniline or a substituted aniline).

  • Catalysis and Reflux: Add a few drops of glacial acetic acid as a catalyst. Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature. The precipitated solid Schiff base is collected by filtration, washed with cold ethanol, and purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure and purity of the synthesized Schiff base using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Activity Assessment (Agar Disc Diffusion Method)

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.

  • Inoculation: Inoculate the agar plates uniformly with a standardized suspension of the test microorganism.

  • Disc Application: Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the synthesized Schiff base derivative dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: Place the impregnated discs on the surface of the inoculated agar plates. Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

  • Controls: Use a standard antibiotic disc as a positive control and a disc impregnated with the solvent as a negative control.

Caption: Workflow for Synthesis and Antimicrobial Evaluation of Schiff Bases.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is implicated in a multitude of diseases. Phenolic compounds, including derivatives of vanillin, have demonstrated anti-inflammatory properties.[5] A structurally similar compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde (2B5H4M), has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways.[5]

Mechanism of Action

2B5H4M significantly reduces the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] Mechanistically, 2B5H4M inhibits the activation of the NF-κB and MAPK signaling pathways.[5] It prevents the phosphorylation and degradation of IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[5] Furthermore, it reduces the phosphorylation of ERK and JNK, two key kinases in the MAPK cascade.[5]

Caption: Anti-inflammatory Mechanism of Action.

Comparative Data

The anti-inflammatory activity of 2B5H4M was found to be dose-dependent. At a concentration of 150 μM, it resulted in a 76.4% reduction in LPS-induced NO production in RAW 264.7 cells without affecting cell viability.[5]

CompoundConcentration (µM)Inhibition of NO Production (%)Reference
2-Bromo-5-hydroxy-4-methoxybenzaldehyde15076.4[5]

Antioxidant and Anticancer Activities: A Dual Threat

Derivatives of natural bromophenols have shown potential as both antioxidant and anticancer agents.[6] Methylated and acetylated derivatives, in particular, have been synthesized and evaluated for these activities.[6]

Antioxidant Properties

Certain methylated and acetylated bromophenol derivatives have been shown to mitigate oxidative stress induced by hydrogen peroxide (H₂O₂) in HaCaT keratinocytes.[6] These compounds were found to reduce the generation of reactive oxygen species (ROS).[6] The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.

Anticancer Potential

In addition to their antioxidant effects, some of these derivatives have demonstrated cytotoxic activity against cancer cells. For instance, (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) was found to inhibit the viability and induce apoptosis in leukemia K562 cells.[6] Schiff base derivatives of 2-hydroxybenzaldehyde have also been implicated in inducing apoptosis in cancer cells through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] The parent compound, 2-Bromo-5-hydroxybenzaldehyde, is a key reactant in the synthesis of inhibitors of BCL-XL, a protein involved in the regulation of apoptosis.[1]

Tyrosinase Inhibitory Activity: Applications in Hyperpigmentation

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the treatment of hyperpigmentation disorders and for cosmetic applications.[7][8] Benzaldehyde and its derivatives have been investigated as tyrosinase inhibitors.[9]

Structure-Activity Relationship

The tyrosinase inhibitory activity of benzaldehyde derivatives is influenced by the nature and position of substituents on the aromatic ring. For instance, 4-substituted benzaldehydes with electron-withdrawing groups have shown inhibitory activity against mushroom tyrosinase.[9] The presence of hydroxyl groups, particularly a resorcinol moiety, can contribute significantly to the potency of tyrosinase inhibitors.[10] While direct data on 2-Bromo-5-hydroxy-4-methylbenzaldehyde is limited, the structural features suggest potential for tyrosinase inhibition. The bromine atom and the hydroxyl group can influence the electronic and steric properties of the molecule, which are crucial for its interaction with the active site of the enzyme.[8][9]

Experimental Protocol: Tyrosinase Inhibition Assay

The following is a generalized protocol for assessing the tyrosinase inhibitory activity of the derivatives.

  • Enzyme and Substrate Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a solution of L-DOPA (3,4-dihydroxyphenylalanine) as the substrate in the same buffer.

  • Inhibitor Preparation: Dissolve the test derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution, and then make serial dilutions.

  • Assay Procedure: In a 96-well plate, add the tyrosinase solution and the test derivative at various concentrations. Pre-incubate the mixture for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA substrate solution.

  • Measurement: Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals using a microplate reader.

  • Calculation: Calculate the percentage of tyrosinase inhibition for each concentration of the derivative compared to a control reaction without the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity.

  • Positive Control: Use kojic acid as a standard tyrosinase inhibitor for comparison.

Conclusion and Future Perspectives

The derivatives of 2-Bromo-5-hydroxy-4-methylbenzaldehyde represent a promising class of bioactive compounds with a wide spectrum of pharmacological activities. Schiff base derivatives have demonstrated significant potential as antimicrobial agents. The core structure also serves as a scaffold for developing potent anti-inflammatory agents that target the NF-κB and MAPK signaling pathways. Furthermore, modifications such as methylation and acetylation can yield compounds with dual antioxidant and anticancer properties. The potential for tyrosinase inhibition also opens avenues for their application in dermatology and cosmetics.

Further research should focus on synthesizing a broader range of derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their biological activities. In vivo studies are also crucial to validate the therapeutic potential of the most promising candidates. The versatility of the 2-Bromo-5-hydroxy-4-methylbenzaldehyde scaffold makes it a valuable platform for the discovery of new and effective therapeutic agents.

References

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). MDPI. Retrieved from [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (n.d.). MDPI. Retrieved from [Link]

  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (n.d.). IJMRSTI. Retrieved from [Link]

  • Synthesis, antibacterial activities and molecular docking studies of Schiff bases derived from N-(2/4-benzaldehyde-amino) phenyl-N - PubMed. (2011). PubMed. Retrieved from [Link]

  • Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications. (n.d.). Nbinno. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases of 2-aminopyridine. (2013). International Science Community Association. Retrieved from [Link]

  • Structure–activity relationships of 2–methylbenzaldehyde analogues. (2020). ResearchGate. Retrieved from [Link]

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Comparative

comparing the efficacy of 2-Bromo-5-hydroxy-4-methylbenzaldehyde with other inhibitors

An In-Depth Comparative Guide to the Efficacy of Small-Molecule Tankyrase Inhibitors in Modulating Wnt/β-Catenin Signaling Introduction: Targeting the Wnt/β-Catenin Pathway Through Tankyrase Inhibition The Wnt/β-catenin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of Small-Molecule Tankyrase Inhibitors in Modulating Wnt/β-Catenin Signaling

Introduction: Targeting the Wnt/β-Catenin Pathway Through Tankyrase Inhibition

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and stem cell maintenance.[1][2] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal carcinoma, and other proliferative diseases.[3][4] A key regulatory hub within this pathway is the "destruction complex," which targets the central effector, β-catenin, for proteasomal degradation. The stability of this complex is, in turn, modulated by the enzyme Tankyrase (TNKS).[5][6]

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family.[3][5] They catalyze a post-translational modification known as PARsylation on target proteins, including the destruction complex scaffold protein, Axin.[6][7] This PARsylation earmarks Axin for ubiquitination and subsequent degradation, leading to the disassembly of the destruction complex, stabilization of β-catenin, and activation of Wnt target gene transcription.[3][5] Consequently, inhibiting Tankyrase activity has emerged as a promising therapeutic strategy to stabilize Axin, promote β-catenin degradation, and suppress oncogenic Wnt signaling.[8][9]

This guide provides a comparative analysis of the efficacy of prominent small-molecule Tankyrase inhibitors, detailing their mechanisms of action, biochemical and cellular potencies, and the experimental protocols required for their evaluation.

Mechanism of Action: Two Classes of Tankyrase Inhibitors

The catalytic domain of Tankyrase utilizes NAD+ as a substrate and contains two distinct binding subsites: a nicotinamide (NI) subsite and an adenosine (ADE) subsite.[8][10] Small-molecule inhibitors have been developed to target one or both of these sites, leading to two primary classifications.[10]

  • Nicotinamide Subsite Inhibitors: These compounds, exemplified by XAV939 , compete with the nicotinamide moiety of NAD+. However, this binding pocket is highly conserved among the broader PARP family, which can lead to off-target inhibition of other PARP enzymes.[6][10]

  • Adenosine Subsite Inhibitors: This class, which includes IWR-1 and G007-LK , targets a unique pocket that confers greater selectivity for TNKS1/2 over other PARPs.[10][11] This enhanced specificity is a desirable characteristic for therapeutic candidates.

The engagement of these inhibitors within the catalytic domain blocks the PARsylation of Axin, leading to its stabilization and the subsequent degradation of β-catenin.

cluster_pathway Wnt/β-Catenin Signaling Pathway cluster_tnks_regulation Tankyrase Regulation of Axin Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Wnt->Receptor Binds DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Receptor->DestructionComplex Inactivates TNKS Tankyrase (TNKS1/2) Axin_pool Axin Pool TNKS->Axin_pool PARsylates TNKS->DestructionComplex Promotes Axin degradation, disrupting the complex Proteasome Proteasome Axin_pool->Proteasome Degradation beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for degradation beta_catenin->Proteasome Nucleus Nucleus beta_catenin->Nucleus Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF TargetGenes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription Inhibitors Tankyrase Inhibitors (XAV939, IWR-1, G007-LK) Inhibitors->TNKS Inhibits cluster_workflow Inhibitor Efficacy Evaluation Workflow start Start: Candidate Inhibitor biochem_assay Biochemical Assay: In Vitro TNKS Activity start->biochem_assay cellular_assay Cellular Assay: Wnt Reporter (TOPflash) start->cellular_assay data_analysis Data Analysis: Calculate IC50 Values biochem_assay->data_analysis downstream_analysis Downstream Analysis: Western Blot for Axin/β-catenin cellular_assay->downstream_analysis downstream_analysis->data_analysis conclusion Conclusion: Determine Potency & Selectivity data_analysis->conclusion

Figure 2: Standard workflow for evaluating the efficacy of Tankyrase inhibitors.

Protocol 1: In Vitro Tankyrase Enzymatic Assay (Colorimetric)

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of purified Tankyrase. It is based on an ELISA-like format that detects the product of the PARsylation reaction. [12][13] Principle: Recombinant Tankyrase enzyme PARsylates histone proteins coated on a 96-well plate using biotinylated NAD+ as a substrate. The incorporated biotin is then detected with streptavidin-HRP and a colorimetric substrate. The signal intensity is directly proportional to enzyme activity.

Materials:

  • High-binding 96-well plates

  • Recombinant human TNKS1 or TNKS2 enzyme [12]* Histone mixture (coating substrate)

  • Biotinylated NAD+

  • Tankyrase assay buffer

  • Test inhibitors (e.g., G007-LK) and control inhibitor (e.g., XAV939)

  • Streptavidin-HRP conjugate

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with histone mixture overnight at 4°C. Wash the plate 3 times with wash buffer and block with a suitable blocking buffer for 1 hour at room temperature.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the Tankyrase assay buffer. Include a "no inhibitor" control (100% activity) and a "no enzyme" control (background).

  • Enzyme Reaction: To each well, add 25 µL of the test inhibitor dilution, followed by 50 µL of the biotinylated NAD+ substrate mix. Initiate the reaction by adding 25 µL of diluted Tankyrase enzyme.

  • Incubation: Incubate the plate for 1-2 hours at 30°C with gentle agitation.

  • Detection: Wash the plate 3 times. Add 100 µL of diluted streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate 5 times. Add 100 µL of the colorimetric HRP substrate to each well and incubate in the dark for 15-30 minutes.

  • Reading: Stop the reaction by adding 100 µL of stop solution. Measure the absorbance at 450 nm.

  • Data Analysis: Subtract the background reading ("no enzyme" control). Plot the absorbance against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Wnt/β-Catenin Reporter Assay (TOPflash)

This assay measures the ability of an inhibitor to block Wnt pathway-dependent gene transcription in living cells. [14][15] Principle: Cells are co-transfected with two plasmids: one containing a Firefly luciferase gene under the control of a TCF/LEF responsive promoter (TOPflash), and another constitutively expressing Renilla luciferase for normalization. Wnt pathway activation drives Firefly luciferase expression. The ratio of Firefly to Renilla luminescence provides a normalized measure of pathway activity. [2][14] Materials:

  • HEK293T or other suitable cell line

  • DMEM with 10% FBS

  • TOPflash and Renilla luciferase plasmids

  • Transfection reagent (e.g., Lipofectamine)

  • Wnt3a conditioned media or purified Wnt3a protein to stimulate the pathway [2]* Test inhibitors

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density that will result in ~80% confluency on the day of the assay.

  • Transfection: The following day, co-transfect the cells with TOPflash and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Inhibitor Treatment: After 6-8 hours, replace the media with fresh media containing serial dilutions of the test inhibitor. Include a "vehicle only" control (e.g., DMSO).

  • Wnt Stimulation: After 1 hour of pre-incubation with the inhibitor, add Wnt3a conditioned media or purified Wnt3a to all wells except for the unstimulated negative control.

  • Incubation: Incubate the cells for an additional 16-24 hours at 37°C.

  • Lysis and Luminescence Reading:

    • Aspirate the media and lyse the cells using the passive lysis buffer provided in the dual-luciferase kit.

    • Transfer the lysate to a white, opaque 96-well plate.

    • Use a luminometer to sequentially inject the Firefly luciferase substrate and measure the luminescence, followed by the Stop & Glo® reagent (which quenches the Firefly signal and activates the Renilla luciferase) and a second luminescence measurement. [15]7. Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. Normalize the data to the "Wnt3a + vehicle" control (set to 100% activity). Plot the normalized activity against the inhibitor concentration to determine the cellular IC50 value.

Conclusion and Future Perspectives

The development of small-molecule inhibitors of Tankyrase represents a targeted and promising approach for the treatment of Wnt-driven cancers. Comparative analysis reveals a clear progression in the field, from the potent but less selective first-generation compounds like XAV939 to highly potent and specific adenosine-site inhibitors such as G007-LK. [3][10][16]The superior selectivity profile of the latter is critical for minimizing off-target effects and improving the therapeutic window, a key consideration for clinical translation. [11] The experimental protocols detailed herein provide a robust framework for researchers to evaluate novel Tankyrase inhibitors, ensuring data integrity and comparability across studies. Future research will likely focus on further optimizing the pharmacokinetic properties of these inhibitors and exploring their efficacy in combination with other cancer therapies to overcome resistance and improve patient outcomes. [17]

References

  • MDPI. (2020, April 6). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Available from: [Link]

  • MDPI. (2019, February 22). Tankyrase (PARP5) Inhibition Induces Bone Loss through Accumulation of Its Substrate SH3BP2. Available from: [Link]

  • BPS Bioscience. TNKS2 (PARP5B) Colorimetric Assay Kit. Available from: [Link]

  • Oncotarget. (2015, September 22). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Available from: [Link]

  • ACS Publications. (2017, November 20). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. Available from: [Link]

  • AACR Journals. (2022, April 20). The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. Available from: [Link]

  • NIH Public Access. (2014). Tankyrases: Structure, Function and Therapeutic Implications in Cancer. Available from: [Link]

  • PLOS One. (2015). Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta. Available from: [Link]

  • PubMed. (2016, October 25). 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages. Available from: [Link]

  • PubChem. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. Available from: [Link]

  • NIH Public Access. (2019). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. Available from: [Link]

  • PubMed. (2018, February 1). IWR-1, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft. Available from: [Link]

  • NIH Public Access. (2018). XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway. Available from: [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. Available from: [Link]

  • MDPI. (2026, January 7). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Available from: [Link]

  • ACS Publications. (2022, March 21). Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Available from: [Link]

  • NIH Public Access. (2020, June 19). A Small-Molecule Tankyrase Inhibitor Reduces Glioma Stem Cell Proliferation and Sphere Formation. Available from: [Link]

  • Interchim. Instructions - Tankyrase 1 Chemiluminescent Activity Assay. Available from: [Link]

  • Bio-protocol. (2014, July 20). Wnt Reporter Activity Assay. Available from: [Link]

  • Stanford University. How to detect and activate Wnt signaling - The WNT Homepage. Available from: [Link]

  • NIH Public Access. (2009). Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer. Available from: [Link]

  • R&D World. (2012, January 26). Tankyrase Assay. Available from: [Link]

  • NIH Public Access. (2018, January 9). The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology. Available from: [Link]

  • ResearchGate. (2025, August 9). Screening and Structural Analysis of Flavones Inhibiting Tankyrases. Available from: [Link]

  • ResearchGate. TNKS inhibition (G007-LK) enhanced the growth-inhibitory effects of.... Available from: [Link]

  • Spandidos Publications. (2024, November 26). Inhibition of the Wnt/β‑catenin signaling pathway and SOX9 by XAV939 did not alleviate inflammation in a dextran sulfate sodium‑induced ulcerative colitis model. Available from: [Link]

  • Patsnap Synapse. (2025, August 9). G007-LK - Drug Targets, Indications, Patents. Available from: [Link]

  • Frontiers. (2021, October 25). Ocular Wnt/β-Catenin Pathway Inhibitor XAV939-Loaded Liposomes for Treating Alkali-Burned Corneal Wound and Neovascularization. Available from: [Link]

  • Bio-protocol. (2025, January 20). Wnt Reporter Activity Assay. Available from: [Link]

  • NIH Public Access. (2017). XAV939: From a small inhibitor to a potent drug bioconjugate when delivered by gold nanoparticles. Available from: [Link]

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